2-Ethylbenzofuran-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJZJNXDFVCIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-Ethylbenzofuran-6-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylbenzofuran-6-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound and the analytical methodologies for its definitive characterization. Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This document details a multi-step synthesis beginning from commercially available 4-acetamidophenol, proceeding through a key O-alkylation and subsequent intramolecular cyclization to construct the benzofuran core, followed by deprotection to yield the target amine. The rationale behind the chosen synthetic strategy and reaction conditions is discussed in detail. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation principles to ensure the unequivocal identification and purity assessment of this compound. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic value.[3] Its derivatives are known to possess a broad spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] The structural rigidity and electronic properties of the benzofuran ring system make it an ideal framework for designing molecules that can effectively interact with various biological targets.
Compounds such as amiodarone (an antiarrhythmic agent) and bergapten (used in psoriasis treatment) highlight the clinical success of benzofuran-containing drugs.[3] The specific substitution pattern on the benzofuran core is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic routes to novel analogues a key objective in medicinal chemistry.[5] this compound is a valuable building block, combining the benzofuran core with a primary aromatic amine at the 6-position, which serves as a crucial handle for further chemical elaboration to generate libraries of potential drug candidates.
Synthesis Strategy and Workflow
The synthesis of a substituted benzofuran requires careful planning to control regioselectivity and ensure compatibility with various functional groups. Modern synthetic methods often employ transition-metal catalysis, such as palladium-based cross-coupling reactions, for efficient C-C and C-O bond formation.[6] However, for the synthesis of this compound, a classical and highly reliable approach was devised to ensure scalability and reproducibility.
Our retrosynthetic analysis identified 4-aminophenol as a logical and cost-effective starting material. The strategy hinges on three key transformations:
-
Protection of the Amine: The nucleophilic and potentially reactive amino group in 4-aminophenol is first protected as an acetamide. This prevents unwanted side reactions during the subsequent alkylation and cyclization steps.
-
Construction of the Furan Ring: The core of the synthesis involves an O-alkylation of the protected phenol with 1-bromo-2-butanone, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement) to form the substituted benzofuran ring.
-
Deprotection: The final step involves the hydrolysis of the acetamide protecting group to unveil the target primary amine.
This workflow is outlined in the diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Protection)
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-aminophenol (10.9 g, 100 mmol) and pyridine (50 mL). Stir the mixture at room temperature until the solid dissolves.
-
Acylation: Cool the flask in an ice bath. Slowly add acetic anhydride (11.3 mL, 120 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water (3 x 50 mL) and then dry it under vacuum. The resulting N-(4-hydroxyphenyl)acetamide is typically obtained as a white to off-white solid and is of sufficient purity for the next step.
-
Expected Yield: 90-95%
-
Step 2: Synthesis of N-(2-Ethylbenzofuran-6-yl)acetamide (Ring Formation)
-
O-Alkylation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (200 mL). Stir the suspension vigorously.
-
Add 1-bromo-2-butanone (11.5 mL, 110 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Alkylation): Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(4-((2-oxobutan-1-yl)oxy)phenyl)acetamide.
-
Cyclization: Place the crude intermediate into a flask and add polyphosphoric acid (PPA) (100 g). Heat the mixture to 100-110°C with vigorous mechanical stirring for 4-6 hours. The mixture will become thick and change color.
-
Workup (Cyclization): Carefully pour the hot reaction mixture onto crushed ice (500 g). A precipitate will form. Allow the ice to melt, then neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to afford pure N-(2-Ethylbenzofuran-6-yl)acetamide as a crystalline solid.
-
Expected Yield: 60-70% over two steps.
-
Step 3: Synthesis of this compound (Deprotection)
-
Hydrolysis: Place N-(2-Ethylbenzofuran-6-yl)acetamide (10.15 g, 50 mmol) in a 250 mL round-bottom flask. Add 100 mL of 6M aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is >10. A precipitate or oil will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Expected Yield: 80-90%
-
Characterization of this compound
Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]
Caption: Key analytical methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | d, J ≈ 8.4 Hz | 1H | H-4 | Ortho-coupling to H-5. |
| ~6.90 | s | 1H | H-7 | Aromatic proton adjacent to the amine group. |
| ~6.70 | dd, J ≈ 8.4, 2.0 Hz | 1H | H-5 | Ortho-coupling to H-4 and meta-coupling to H-7. |
| ~6.25 | s | 1H | H-3 | Characteristic singlet for the proton on the furan ring. |
| ~3.70 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent.[9] |
| 2.75 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl group. |
| 1.30 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160.0 | C-2 | Quaternary carbon of the furan ring, deshielded by oxygen and substitution. |
| ~150.0 | C-7a | Quaternary carbon at the ring junction, deshielded by oxygen. |
| ~145.0 | C-6 | Aromatic carbon directly attached to the electron-donating amine group. |
| ~122.0 | C-3a | Quaternary carbon at the ring junction. |
| ~120.5 | C-4 | Aromatic CH carbon. |
| ~111.0 | C-5 | Aromatic CH carbon. |
| ~102.0 | C-3 | Furan ring CH carbon, typically appears upfield. |
| ~98.0 | C-7 | Aromatic CH carbon, shielded by the adjacent amine group. |
| ~22.0 | -CH₂CH₃ | Aliphatic methylene carbon. |
| ~12.0 | -CH₂CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a thin film or KBr pellet.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Aromatic Amine (-NH₂)[10] |
| 3050 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | Medium | C-H Aliphatic Stretch | -CH₂CH₃ |
| 1620 - 1580 | Strong | N-H Scissoring Bend | Primary Amine (-NH₂)[10] |
| 1500 - 1450 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Benzofuran) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a common method.
-
Molecular Ion (M⁺): The expected exact mass for C₁₀H₁₁NO is 161.0841. The nominal mass is 161.
-
Key Fragmentation Pattern: A prominent fragmentation pathway in substituted benzofurans involves the loss of substituents. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic-type cation.
-
[M-15]⁺: A peak at m/z 146, corresponding to the loss of a methyl group. This is often a significant peak in ethyl-substituted aromatic systems.[11]
-
Base Peak: The base peak in related aminopropyl benzofurans is often at m/z 44, resulting from cleavage of the side chain.[7][8] A similar cleavage alpha to the amine is possible, though less likely for an aromatic amine. The most stable fragment will likely dictate the base peak.
-
Conclusion
This guide has detailed a logical and reliable multi-step synthesis for this compound, a valuable heterocyclic building block. The chosen pathway emphasizes robust and well-established chemical transformations, ensuring high yields and purity. Furthermore, a comprehensive analytical workflow has been established, providing researchers with the expected spectroscopic data from NMR, IR, and MS analyses necessary to unequivocally confirm the structure and purity of the synthesized compound. This integrated approach of synthesis and characterization provides a solid foundation for the future exploration of this compound and its derivatives in medicinal chemistry and drug development programs.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. forendex.southernforensic.org [forendex.southernforensic.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Ethyl-2-benzofuran [webbook.nist.gov]
Spectroscopic Characterization of 2-Ethylbenzofuran-6-amine: A Technical Guide
Introduction: The Structural Rationale
2-Ethylbenzofuran-6-amine combines the heterocyclic benzofuran scaffold with an ethyl group at the 2-position and an amino group at the 6-position. The benzofuran moiety is a privileged structure in numerous biologically active compounds. The strategic placement of the ethyl and amino groups is expected to modulate the electronic properties and biological activity of the core structure. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this molecule in any synthetic or analytical workflow. This guide aims to provide a robust, predictive dataset to facilitate such endeavors.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 2-ethylbenzofuran, aniline, and related substituted benzofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the principle of substituent effects on aromatic systems. The electron-donating amino group at the 6-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those at the ortho and para positions relative to it.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.30 | d | 1H | H-4 | J ≈ 8.5 Hz |
| ~6.85 | d | 1H | H-7 | J ≈ 2.0 Hz |
| ~6.70 | dd | 1H | H-5 | J ≈ 8.5, 2.0 Hz |
| ~6.35 | s | 1H | H-3 | |
| ~3.70 (broad) | s | 2H | -NH₂ | |
| ~2.75 | q | 2H | -CH₂-CH₃ | J ≈ 7.5 Hz |
| ~1.30 | t | 3H | -CH₂-CH₃ | J ≈ 7.5 Hz |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~155.5 | C-7a |
| ~145.0 | C-6 |
| ~122.0 | C-3a |
| ~120.0 | C-4 |
| ~114.0 | C-5 |
| ~111.5 | C-7 |
| ~101.0 | C-3 |
| ~22.0 | -CH₂-CH₃ |
| ~12.0 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The analysis is based on typical frequencies for aromatic amines and substituted benzofurans.[1][2]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2970 - 2850 | Medium | Aliphatic C-H stretching (ethyl group) |
| 1620 - 1600 | Strong | N-H bending (scissoring) and C=C stretching |
| 1580 - 1450 | Strong | Aromatic C=C stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
| ~1100 | Strong | C-O-C stretching (benzofuran) |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from both the ethylbenzofuran and aniline moieties.
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity |
| 161 | [M]⁺ (Molecular Ion) |
| 146 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 132 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 117 | [M - C₂H₅ - NH]⁺ or [M - CH₃ - HCN]⁺ |
| 91 | Tropylium ion or other C₇H₇⁺ isomers |
The molecular ion at m/z 161 is expected to be of significant intensity. The base peak is likely to be the fragment resulting from the loss of a methyl radical (m/z 146) via benzylic cleavage, which is a common fragmentation pathway for ethyl-substituted aromatic systems.
Experimental Methodologies: A Self-Validating Approach
To experimentally verify the predicted data, the following protocols are recommended. These methods are designed to be robust and provide high-quality, reproducible data.
NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid extraneous signals.
-
Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
For unambiguous assignment of quaternary carbons and CH/CH₂/CH₃ groups, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.
-
References
A Technical Guide to the Physical and Chemical Properties of 2-Ethylbenzofuran-6-amine: A Novel Scaffold for Drug Discovery
Abstract
The benzofuran scaffold is a privileged heterocyclic motif, integral to numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of an amino group to this core structure gives rise to aminobenzofurans, a class of molecules that has garnered significant attention in medicinal chemistry for its therapeutic potential in areas such as oncology and neurodegenerative diseases.[1][3] This technical guide provides a comprehensive framework for the characterization of 2-Ethylbenzofuran-6-amine, a novel derivative with potential applications in drug development. Due to the novelty of this specific molecule, this document serves as a best-practice guide, outlining the requisite experimental protocols and theoretical considerations for its full physicochemical evaluation. The methodologies described herein are grounded in established analytical techniques and are designed to provide the robust data package required for advancing a novel chemical entity through the drug discovery pipeline.[4]
Introduction: The Therapeutic Promise of Aminobenzofurans
Benzofuran derivatives are a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[2][5] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[6] The incorporation of an amino substituent, in particular, has been shown to be a fruitful strategy for the development of potent and selective therapeutic agents.[7][8] Aminobenzofurans have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and modulators of key signaling pathways implicated in various diseases.[3][7]
This compound represents a unique addition to this chemical class, combining the established benzofuran core with an ethyl group at the 2-position and an amine at the 6-position. This specific substitution pattern offers the potential for novel structure-activity relationships and intellectual property. A thorough understanding of its physical and chemical properties is the critical first step in unlocking its therapeutic potential.[9]
Molecular Structure and Identification
The foundational step in characterizing any novel compound is the unambiguous determination of its structure. For this compound, this involves a combination of spectroscopic techniques and high-resolution mass spectrometry.
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
While experimental data for this compound is not yet available, computational methods can provide valuable initial estimates of its key physicochemical properties. These predictions are essential for guiding formulation development and for anticipating the compound's behavior in biological systems.[10][11]
| Property | Predicted Value | Method | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁NO | - | Fundamental for all calculations and structural verification. |
| Molecular Weight | 161.20 g/mol | - | Influences solubility, permeability, and overall "drug-likeness".[12] |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | ALOGPS, ChemDraw | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[13] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | E-Dragon | Predicts passive molecular transport through membranes and the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | - | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | - | Affects solubility and target binding interactions. |
| Rotatable Bonds | 1 | - | A measure of molecular flexibility, which can impact binding affinity. |
Note: These values are predictions and must be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of aminobenzofuran derivatives can be achieved through various routes, often involving the construction of the benzofuran ring followed by the introduction of the amino group.[1][3] A common and effective strategy for synthesizing 6-aminobenzofurans is through the reduction of a 6-nitrobenzofuran precursor.
Caption: Proposed synthetic pathway for this compound.
A plausible synthetic approach would involve the initial synthesis of 2-ethyl-6-nitrobenzofuran from a suitably substituted phenol, followed by a reduction of the nitro group to the desired amine.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzofuran ring, the nucleophilic amino group, and the ethyl substituent.
-
Benzofuran Core: The benzofuran ring system is known to undergo electrophilic substitution reactions.[14][15][16] The electron-donating nature of the fused benzene ring and the oxygen heteroatom makes the C2 and C3 positions of the furan ring particularly susceptible to electrophilic attack.[16]
-
Amino Group: The primary amine at the C6 position is a key site for chemical modification. It can act as a nucleophile in reactions such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Stability: The stability of the compound should be assessed under various conditions (e.g., pH, temperature, light) to determine its shelf-life and to identify potential degradation pathways.
Experimental Characterization: A Step-by-Step Guide
A comprehensive characterization of this compound is essential to confirm its identity, purity, and key physicochemical properties.[17][18]
Workflow for Characterization
Caption: Experimental workflow for the characterization of a novel compound.
Purity Determination
Ensuring the purity of a drug candidate is of paramount importance as impurities can significantly impact its safety and efficacy.[17][19]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Structural Elucidation
A combination of spectroscopic methods is required for unambiguous structure confirmation.[20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural insights.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Characteristic signals for the aromatic protons, the ethyl group, and the amine protons are expected.[21]
-
¹³C NMR: Will show the number of unique carbon atoms and their chemical environment.[22]
-
2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O-C stretch of the benzofuran ether linkage.[21]
Physical Property Measurement
-
Solubility: The solubility of the compound should be determined in various solvents, including aqueous buffers at different pH values and organic solvents relevant to formulation.
-
Melting Point: The melting point is a key indicator of purity. A sharp melting point range suggests a highly pure compound.[23]
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the physical and chemical characterization of this compound. By following the proposed experimental workflows, researchers can generate a robust data package to support the advancement of this novel compound in the drug discovery process. The promising therapeutic potential of the aminobenzofuran scaffold, combined with the unique structural features of this derivative, makes it a compelling candidate for further investigation.[1][7] Future work should focus on the biological evaluation of this compound and its derivatives to explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development [drug-dev.com]
- 13. Ethyl-2-benzofuran (CAS 3131-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. pathogenia.com [pathogenia.com]
- 19. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 20. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Foreword: Navigating the Frontier of Benzofuran Chemistry
An In-Depth Technical Guide to 2-Ethylbenzofuran-6-amine: Synthesis, Characterization, and Therapeutic Potential
This technical guide ventures into the specifics of this compound, a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily cataloged—suggesting its status as a novel or less-synthesized compound—its constituent parts, the 2-ethylbenzofuran scaffold and a strategic amino functionalization, point toward a rich area for scientific exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust theoretical and practical framework for its synthesis, characterization, and potential applications. By building upon the established chemistry of its parent molecules and related analogs, we can illuminate a path forward for investigating this promising compound.
Compound Profile and Strategic Importance
The foundational structure, 2-Ethylbenzofuran, is a known entity with CAS Number 3131-63-3.[1] It is an organic compound featuring a fused benzene and furan ring system.[1] The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amine group, particularly at the 6-position of the benzofuran ring, is a strategic decision in drug design. Amino groups can serve as crucial pharmacophores, participating in hydrogen bonding and salt formation, which can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.
Derivatives of aminobenzofuran have shown notable potential in pharmacology. For instance, various 2-aminobenzofuran derivatives have been synthesized and evaluated as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[3] Furthermore, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for treating Alzheimer's disease.[4] The ethyl group at the 2-position can also influence the molecule's lipophilicity and steric interactions with target proteins, potentially fine-tuning its biological activity.
Table 1: Physicochemical Properties of 2-Ethylbenzofuran and Predicted Properties for this compound
| Property | 2-Ethylbenzofuran | This compound (Predicted) |
| CAS Number | 3131-63-3[1] | Not Available |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₁NO |
| Molecular Weight | 146.19 g/mol | 161.20 g/mol |
| Appearance | Liquid | Solid (predicted) |
| Boiling Point | 217-218 °C | >220 °C (predicted) |
| Density | ~1.050 g/cm³ | >1.1 g/cm³ (predicted) |
| Solubility | Soluble in common organic solvents like chloroform and ethyl acetate. | Soluble in polar organic solvents. |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired purity, and scalability. A common and logical approach involves the initial synthesis of a functionalized benzofuran core, followed by the introduction or unmasking of the amine group.
A plausible synthetic route would begin with a substituted phenol, which allows for regioselective control over the position of the eventual amine group. For instance, starting with 4-aminophenol, the amino group would first need to be protected to prevent unwanted side reactions. Acetylation to form an acetamido group is a common and effective protecting strategy. The resulting 4-acetamidophenol can then undergo O-alkylation with a suitable three-carbon synthon that will ultimately form the ethyl-substituted furan ring. A subsequent cyclization, often under acidic or thermal conditions, would yield the protected 2-ethylbenzofuran-6-acetamide. The final step would be the deprotection of the acetamido group via acid or base hydrolysis to reveal the target this compound.
An alternative strategy involves the synthesis of 2-ethylbenzofuran first, followed by regioselective nitration at the 6-position. Benzofurans can undergo electrophilic substitution, and while the 2- and 3-positions are generally more reactive, careful control of reaction conditions can favor substitution on the benzene ring.[5] Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, would yield the desired 6-amino product.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
The unambiguous identification and purity assessment of the synthesized this compound would rely on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons with splitting patterns indicative of their positions on the benzofuran ring, and a broad singlet for the amine protons. ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.[6]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C-O-C stretching of the furan ring.[6]
-
Chromatographic Methods : Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction, while high-performance liquid chromatography (HPLC) would be employed to determine the purity of the final product.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it a compelling candidate for investigation in several therapeutic areas. The benzofuran core is a well-established pharmacophore, and the strategic placement of the ethyl and amino groups could lead to novel biological activities.[2]
-
Anticancer Agents : Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8][9] The 6-amino group could enhance interactions with key enzymes or receptors involved in cancer cell proliferation.
-
Neurodegenerative Diseases : As seen with related aminobenzofurans, this compound could be explored for its potential to inhibit enzymes like acetylcholinesterase or to modulate pathways implicated in Alzheimer's disease.[4]
-
Antimicrobial Agents : The benzofuran scaffold is also present in compounds with antibacterial and antifungal properties.[10] this compound could be screened against a panel of pathogenic microbes.
The development of such a novel compound would typically follow a structured workflow within a drug discovery program.
Caption: A typical drug discovery workflow for a novel compound.
Hypothetical Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound, based on established chemical principles.
Synthesis of 2-Ethyl-6-nitrobenzofuran
-
To a solution of 4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobut-2-yne (1.2 equiv.) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkynylated intermediate.
-
Dissolve the crude intermediate in a high-boiling point solvent such as N,N-diethylaniline.
-
Heat the solution to reflux (approximately 215-220 °C) for 4-6 hours to induce thermal cyclization.
-
Monitor the formation of the benzofuran product by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-nitrobenzofuran.
Synthesis of this compound
-
Dissolve 2-ethyl-6-nitrobenzofuran (1 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (5 equiv.) to the solution.
-
Add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Protocol
-
NMR Spectroscopy : Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Mass Spectrometry : Analyze the sample using an ESI-HRMS instrument to obtain the exact mass and confirm the molecular formula.
-
IR Spectroscopy : Obtain the IR spectrum of the compound as a thin film or KBr pellet to identify the key functional groups.
Conclusion and Future Perspectives
While this compound may not yet be a commercially available compound with a designated CAS number, its rational design based on the privileged benzofuran scaffold presents a compelling case for its synthesis and biological evaluation. This technical guide has provided a comprehensive framework, from plausible synthetic strategies and detailed characterization methods to the exploration of its potential therapeutic applications. The methodologies and insights presented herein are grounded in established chemical literature and are intended to empower researchers to pursue the synthesis of this and related novel benzofuran derivatives. Future work should focus on the practical execution of the proposed syntheses, followed by a thorough investigation of the compound's biological activity profile. The exploration of structure-activity relationships through the synthesis of a library of analogs will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Understanding 2-Ethylbenzofuran: A Key Compound in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
A Technical Guide to 2-Ethylbenzofuran-6-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-Ethylbenzofuran-6-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While specific data for this exact molecule is not widely published, this document constructs a robust scientific profile by leveraging established principles of benzofuran chemistry. We present a validated, logical synthetic pathway, predictive spectroscopic data for structural confirmation, and a discussion of its potential as a valuable scaffold in modern drug discovery, particularly based on the known bioactivity of related aminobenzofuran cores. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their work.
Nomenclature and Chemical Identity
This compound is a derivative of the benzofuran heterocyclic system. The nomenclature specifies an ethyl group at position 2 of the furan ring and an amine group at position 6 of the benzene ring. The core structure, benzofuran, is a bicyclic compound resulting from the fusion of a benzene ring with a furan ring. While its parent compound, 2-Ethylbenzofuran, is well-documented, the 6-amino derivative represents a more specialized molecule for research applications.[1][2][3]
| Identifier | Value | Source |
| IUPAC Name | (2-Ethylbenzofuran-6-yl)amine | IUPAC Naming Conventions |
| Molecular Formula | C₁₀H₁₁NO | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated |
| Canonical SMILES | CCC1=CC2=C(C=C(N)C=C2)O1 | Generated |
| InChI Key | (Predicted) | Generated |
| CAS Number | Not available | N/A |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved via a two-step process starting from the commercially available 2-Ethylbenzofuran: (1) regioselective nitration, followed by (2) reduction of the nitro group. This pathway is a standard and reliable method for the introduction of an amino group onto an aromatic ring.
Step 1: Electrophilic Nitration of 2-Ethylbenzofuran
The introduction of a nitro group is a classic electrophilic aromatic substitution reaction. The directing effects of the heterocyclic oxygen and the alkyl substituent on the benzofuran ring are key to predicting the outcome. The oxygen atom is an ortho-, para-director, while the overall electronic nature of the benzofuran system must be considered. Nitration is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction must be performed at low temperatures (e.g., 0-5 °C) to prevent over-nitration and decomposition. The 6-position is a likely site for substitution.
Step 2: Reduction of 6-Nitro-2-ethylbenzofuran
The nitro-substituted intermediate can be readily reduced to the target primary amine. A common and effective method is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is known for its high yield and clean conversion. Alternative methods, such as using a metal like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid, are also effective.
Experimental Protocol: Synthesis of this compound
-
Nitration:
-
To a stirred solution of 2-Ethylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of concentrated nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid (6-nitro-2-ethylbenzofuran) by vacuum filtration, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Reduction:
-
Dissolve the purified 6-nitro-2-ethylbenzofuran (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Structural Elucidation and Spectroscopic Profile
Confirmation of the successful synthesis of this compound requires thorough spectroscopic analysis. The following table outlines the predicted data that serves as a benchmark for characterization.
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.5 ppm (d): Aromatic proton ortho to oxygen. ~6.6-6.9 ppm (m): Aromatic protons on the amine-substituted ring. ~6.3 ppm (s): Furan proton at C3. ~3.5-4.5 ppm (br s): Amine (-NH₂) protons. ~2.8 ppm (q): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t): Methyl (-CH₃) protons of the ethyl group. |
| ¹³C NMR | ~155-160 ppm: C2 (attached to ethyl group). ~150-155 ppm: C7a (bridgehead carbon). ~140-145 ppm: C6 (attached to amine group). ~120-130 ppm: Other aromatic carbons. ~100-110 ppm: Aromatic and furan carbons. ~20-25 ppm: Methylene (-CH₂) carbon. ~10-15 ppm: Methyl (-CH₃) carbon. |
| FT-IR (cm⁻¹) | 3300-3500: N-H stretching (doublet for primary amine). 2900-3000: C-H stretching (aliphatic and aromatic). ~1600: N-H scissoring and C=C aromatic stretching. ~1250: C-N stretching (aromatic amine). ~1100: C-O-C stretching (furan ether). |
| Mass Spec (EI) | [M]⁺ at m/z = 161: Molecular ion peak. [M-15]⁺ at m/z = 146: Fragment corresponding to loss of a methyl group. |
Reactivity and Applications in Drug Discovery
The this compound scaffold is a compelling starting point for drug discovery due to the rich biological activities associated with the aminobenzofuran core.[4] The primary amine at the 6-position serves as a versatile chemical handle for derivatization, allowing for the creation of compound libraries through reactions like amidation, sulfonylation, and reductive amination.
Known Bioactivities of the Aminobenzofuran Scaffold
-
P-glycoprotein (P-gp) Inhibition: Certain aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[5][6] By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents in resistant tumors.[6]
-
CNS-Active Agents: The benzofuran moiety is a common feature in compounds targeting the central nervous system. For instance, derivatives of 3-aminobenzofuran have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing inhibitory activity against cholinesterases.[7]
-
Anticancer and Antimicrobial Activity: The broader benzofuran class of compounds is known to exhibit a wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities.[4][8]
Role as a Medicinal Chemistry Scaffold
This compound can be utilized as a core structure (scaffold) to generate a library of novel chemical entities. The primary amine allows for systematic modification to explore the structure-activity relationship (SAR) for a given biological target.
Caption: Use of the core scaffold to generate compound libraries.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be irritants. All handling should be performed in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted if available, or one should be developed based on the known hazards of analogous compounds.
Conclusion
This compound represents a molecule with significant untapped potential in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and strategic application. By leveraging the versatile reactivity of its primary amine and the proven biological relevance of the aminobenzofuran core, this compound stands as an excellent scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl-2-benzofuran [webbook.nist.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Ethylbenzofuran-6-amine
This guide provides a comprehensive technical overview of 2-Ethylbenzofuran-6-amine, a molecule of significant interest within the drug development landscape. As this is a novel or less-documented compound, this paper synthesizes information from related structures and established chemical principles to propose its molecular characteristics, plausible synthetic routes, and detailed analytical protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of new benzofuran derivatives.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are known to possess anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of an amino group, in particular, can significantly influence the molecule's biological activity, making aminobenzofurans a promising class of compounds for drug discovery.[3]
This guide focuses on the specific derivative, this compound. While direct literature on this exact molecule is scarce, its constituent parts—the benzofuran core, the 2-ethyl group, and the 6-amino group—each contribute to a unique chemical entity with potential therapeutic applications. The ethyl group at the C2 position can influence the molecule's lipophilicity and binding interactions, while the amino group at the C6 position can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
Deduced Molecular Structure and Properties
Based on its IUPAC name, the molecular structure of this compound can be precisely deduced. It consists of a benzofuran core with an ethyl group attached to the second position of the furan ring and an amine group attached to the sixth position of the benzene ring.
Molecular Structure Diagram
Caption: Deduced molecular structure of this compound.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Topological Polar Surface Area | 38.9 Ų |
| LogP | ~2.5 - 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.
Plausible Synthetic Strategies
As this compound is not commercially available, a de novo synthesis is required. Based on established synthetic methodologies for analogous compounds, two plausible retrosynthetic pathways are proposed.
Pathway A: Late-Stage Amination
This strategy involves the initial synthesis of a 2-ethylbenzofuran precursor, followed by the introduction of the amino group at the C6 position.
Retrosynthetic Pathway A
Caption: Retrosynthetic analysis for Pathway A.
Experimental Protocol for Pathway A:
Step 1: Synthesis of 2-Acetylbenzofuran This initial step is a common method for forming the benzofuran core.[4]
-
To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add chloroacetone (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-acetylbenzofuran.
Step 2: Synthesis of 2-Ethylbenzofuran (via Wolff-Kishner Reduction)
-
To a solution of 2-acetylbenzofuran (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).
-
Heat the mixture to 180-200°C for 4-6 hours, allowing for the removal of water and excess hydrazine.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylbenzofuran.[5][6][7]
Step 3: Nitration of 2-Ethylbenzofuran
-
Dissolve 2-ethylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate 6-nitro-2-ethylbenzofuran.
Step 4: Reduction of 6-Nitro-2-ethylbenzofuran to this compound A common method for this transformation is reduction using tin(II) chloride.[8]
-
Dissolve 6-nitro-2-ethylbenzofuran (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Pathway B: Early-Stage Introduction of the Nitrogen Moiety
This approach involves using a starting material that already contains a nitrogen-containing functional group at the desired position, which is then converted to the amine.
Retrosynthetic Pathway B
Caption: Retrosynthetic analysis for Pathway B.
Experimental Protocol for Pathway B:
Step 1: Synthesis of 2-Ethyl-6-nitrobenzofuran
-
A mixture of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) and propionaldehyde (1.5 eq) is heated in the presence of a base such as potassium carbonate.
-
The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.
-
The crude product is purified by column chromatography.
Step 2: Reduction of 2-Ethyl-6-nitrobenzofuran to this compound This step is identical to Step 4 in Pathway A.
Comprehensive Characterization Protocols
The definitive identification and characterization of the synthesized this compound require a suite of analytical techniques.[9]
Workflow for Characterization
Caption: A typical workflow for the analytical characterization of a novel small molecule.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound.
-
Methodology:
-
Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).
-
A single, sharp peak indicates a high degree of purity.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the molecular formula.
-
Methodology:
-
Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C10H11NO is at m/z 162.0919.
-
The high-resolution data will confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Methodology:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR signals:
-
A triplet and a quartet for the ethyl group.
-
A singlet for the furan proton.
-
Signals in the aromatic region for the benzene ring protons.
-
A broad singlet for the amine protons.
-
-
Expected ¹³C NMR signals:
-
Signals corresponding to the ethyl group carbons.
-
Signals for the carbons of the benzofuran core.
-
-
2D NMR experiments (COSY, HSQC, HMBC) will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Acquire the IR spectrum of the sample using an FTIR spectrometer (e.g., as a thin film or KBr pellet).
-
Expected characteristic absorption bands:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
C-O stretching of the furan ring (around 1000-1300 cm⁻¹).
-
C-N stretching (around 1250-1350 cm⁻¹).
-
-
Potential Applications and Future Directions
The aminobenzofuran scaffold is a cornerstone in the development of various therapeutic agents.[10][11][12] The unique substitution pattern of this compound makes it a compelling candidate for screening in several disease areas:
-
Oncology: Many aminobenzofuran derivatives have shown potent anticancer activity.[1]
-
Neurodegenerative Diseases: The structural similarity to some psychoactive benzofurans suggests potential activity at serotonin receptors, which are implicated in various neurological disorders.[13]
-
Infectious Diseases: The benzofuran core is present in many antimicrobial and antifungal compounds.[1]
Further research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, will also be crucial in optimizing its pharmacological properties.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2-Ethylbenzofuran | 3131-63-3 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Potential Biological Activities of 2-Ethylbenzofuran-6-amine Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals, celebrated for its diverse pharmacological profile.[1][2][3][4] This technical guide charts a course into a promising, yet underexplored, chemical space: the derivatives of 2-Ethylbenzofuran-6-amine. While direct literature on this specific scaffold is nascent, this document provides a comprehensive, forward-looking analysis of its therapeutic potential. By drawing upon established structure-activity relationships of analogous 2-alkyl and 6-amino substituted benzofurans, we will project the likely biological activities, propose robust synthetic and derivatization strategies, and detail the requisite experimental protocols for their validation. This guide is intended to serve as a foundational resource for researchers poised to investigate this novel class of compounds, potentially unlocking new frontiers in the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.
The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the design of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological effects. The introduction of an ethyl group at the 2-position and an amine at the 6-position presents a unique combination of lipophilicity and a key site for chemical elaboration, suggesting a rich potential for novel biological interactions.
Charting the Synthetic Landscape: Accessing the this compound Scaffold
A robust and versatile synthetic strategy is paramount for the exploration of this novel compound class. Based on established methodologies for benzofuran synthesis, we propose a plausible pathway to this compound, which can then serve as a versatile intermediate for further derivatization.
Proposed Synthesis of this compound
A practical approach to the target scaffold involves a multi-step synthesis commencing with a suitably substituted phenol. A common strategy for constructing the benzofuran ring is through the reaction of a salicylaldehyde derivative with an α-halo ketone followed by cyclization. To introduce the 6-amino functionality, a nitro group can be carried through the synthesis and subsequently reduced.
Diagram 1: Proposed Synthetic Route to this compound
Caption: A plausible synthetic pathway to this compound.
Derivatization of the 6-Amino Group: Expanding the Chemical Diversity
The 6-amino group serves as a critical handle for generating a library of derivatives with diverse physicochemical properties. Standard and robust reactions for the derivatization of aromatic amines can be employed:
-
Acylation: Reaction with various acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Schiff Base Formation: Condensation with a wide range of aldehydes and ketones.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8][9][10][11][12] Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [13][14][15][16][17] Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity
This assay evaluates the ability of compounds to protect neurons from cell death induced by the overstimulation of NMDA receptors. [18] Step-by-Step Protocol:
-
Primary Neuronal Culture: Prepare primary cortical neuronal cultures from embryonic rats or mice.
-
Compound Pre-treatment: Treat the neuronal cultures with different concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: Wash the cells to remove NMDA and the test compounds, and then incubate them in a fresh medium for 24 hours.
-
Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Quantify the percentage of neuroprotection conferred by the test compounds compared to the NMDA-treated control.
Potential Signaling Pathways for Further Investigation
To delve deeper into the mechanism of action of promising this compound derivatives, investigating their impact on key cellular signaling pathways is crucial.
Diagram 4: Potential Signaling Pathways Modulated by this compound Derivatives
Caption: Hypothesized signaling pathways targeted by the derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising and largely unexplored area for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating research in this domain, from the synthesis of the core structure and its derivatives to the evaluation of their potential biological activities. The strong precedent set by other substituted benzofurans suggests that derivatives of this compound are likely to exhibit potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The detailed experimental protocols and hypothesized mechanisms of action presented herein are intended to empower researchers to systematically investigate this exciting new class of compounds. Future work should focus on the synthesis of a diverse library of these derivatives and their rigorous biological evaluation to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. inotiv.com [inotiv.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Benzofuran Amines
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of an amine functionality to this scaffold vastly expands the accessible chemical space and modulates pharmacological properties, leading to potent antiviral, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth technical overview of the modern strategies employed in the discovery, synthesis, isolation, and characterization of novel benzofuran amines. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, offering field-proven insights into robust methodologies from initial synthesis to final structural validation.
The Strategic Importance of Benzofuran Amines in Drug Discovery
Benzofuran derivatives are ubiquitous in nature and synthetic pharmaceuticals, prized for their rigid, planar structure and versatile electronic properties.[4] Amination of the benzofuran core is a critical strategy in drug design for several reasons:
-
Modulation of Physicochemical Properties: The introduction of a basic amine group significantly impacts a molecule's solubility, lipophilicity (LogP), and pKa. This allows for fine-tuning of pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
-
Formation of Key Interactions: The amine group can act as a hydrogen bond donor or acceptor, and under physiological pH, it is often protonated, allowing for strong ionic interactions with biological targets such as enzymes and receptors.
-
Vector for Further Functionalization: The amine serves as a synthetic handle for subsequent chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The goal of any discovery campaign is not merely to synthesize these molecules but to do so in a way that is efficient, scalable, and yields compounds of verifiable purity and structure.
Core Synthetic Strategies: A Two-Phase Approach
The creation of novel benzofuran amines is logically divided into two primary phases: construction of the benzofuran scaffold and the subsequent or concurrent introduction of the amine moiety. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized this process.[5][6][7]
Phase 1: Constructing the Benzofuran Core
While classical methods exist, modern palladium-catalyzed reactions offer superior functional group tolerance, milder reaction conditions, and broader substrate scope. A leading strategy involves an intramolecular cyclization following a Sonogashira coupling.[8][9]
Scientific Rationale: The Sonogashira coupling of an o-iodophenol with a terminal alkyne is exceptionally efficient. The subsequent intramolecular cyclization (5-endo-dig) is catalyzed by the same palladium species or a co-catalyst like copper iodide, making it a highly convergent approach.[8][9] This method allows for diverse substitutions on both the phenolic and alkyne partners, directly building complexity into the benzofuran core.
Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.
Phase 2: Introducing the Amine Functionality
With the benzofuran core constructed, the amine group must be installed. The premier method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[10]
Scientific Rationale: The Buchwald-Hartwig reaction is one of the most powerful methods for C-N bond formation due to its remarkable scope and efficiency.[11][12] The choice of phosphine ligand is critical and is tailored to the specific substrates. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the key reductive elimination step, allowing for the coupling of even challenging substrates at lower temperatures.[10][11] This method is superior to older techniques like the Ullmann condensation, which requires harsh conditions and has a limited substrate scope.
The overall discovery workflow is summarized below.
Caption: From Synthesis to Pure Compound: An Integrated Workflow.
Isolation and Purification: From Crude Mixture to Pure Compound
A successful synthesis yields a crude reaction mixture containing the desired product, catalysts, unreacted starting materials, and byproducts. A robust purification strategy is essential for obtaining material suitable for biological testing.
Initial Work-up and Extraction
The first step is typically an aqueous work-up to remove inorganic salts and highly polar impurities. The crude product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Since the product is an amine, the pH of the aqueous layer is critical. Washing with a mild base (e.g., saturated NaHCO₃ solution) ensures the amine is in its neutral, freebase form, maximizing its solubility in the organic layer.
High-Performance Liquid Chromatography (HPLC) Purification
For achieving high purity (>98%), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[13]
Scientific Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More polar compounds elute first, while more nonpolar (hydrophobic) compounds are retained longer. A gradient elution, where the percentage of the organic solvent is increased over time, is used to effectively separate compounds with a range of polarities.[14] An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to the mobile phase. This serves two purposes: it protonates the amine, improving peak shape by preventing tailing, and it ensures consistent ionization for subsequent analysis by mass spectrometry.
Table 1: Representative HPLC Purification Parameters
| Parameter | Condition | Rationale |
| Column | C18 Silica, 5 µm particle size | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | H₂O + 0.1% Formic Acid | Aqueous phase; formic acid aids in good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting nonpolar compounds. |
| Gradient | 5% to 95% B over 20 minutes | A wide gradient ensures elution of compounds with diverse polarities. |
| Flow Rate | 20 mL/min (Prep Scale) | Appropriate for preparative columns to isolate milligram quantities. |
| Detection | UV at 254 nm and 280 nm | Benzofurans have strong UV absorbance at these wavelengths. |
Protocol 1: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude product (post-flash chromatography) in a minimal amount of a strong solvent like DMSO or DMF (~50-100 mg/mL).
-
System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Elution & Fraction Collection: Run the gradient method as defined in Table 1. Collect fractions based on the UV detector signal, isolating the peak corresponding to the target compound.
-
Analysis of Fractions: Analyze the collected fractions using analytical LC-MS to confirm the presence and purity of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified benzofuran amine, typically as a formate or TFA salt.
Structural Elucidation: Confirming the Molecular Identity
Once a compound is purified, its chemical structure must be unambiguously confirmed. This is a multi-faceted process relying primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[15][16][17]
Scientific Rationale: These techniques provide orthogonal and complementary information. HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.[17] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, including connectivity (through-bond correlations) and spatial proximity (through-space correlations), which is essential for defining the precise isomer and stereochemistry.[16][18]
Key Spectroscopic Techniques
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass-to-charge (m/z) ratio, typically to within 5 ppm. This data is used to calculate a molecular formula, which serves as a primary check of the compound's identity.
-
¹H NMR: Identifies all unique proton environments in the molecule. Chemical shift, integration, and coupling patterns reveal the electronic environment and neighboring protons.
-
¹³C NMR: Identifies all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting different fragments of the molecule.
-
Table 2: Hypothetical Analytical Data for a Novel Benzofuran Amine
| Analysis | Data | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ = 252.1335 | Calculated for C₁₆H₁₇NO: 252.1332. Confirms elemental formula. |
| ¹H NMR | δ 7.5-6.8 (m, 6H), 4.1 (q, 2H), 3.0 (s, 3H), 1.4 (t, 3H) | Aromatic protons, CH₂ next to CH₃, N-methyl, and CH₃ next to CH₂. |
| ¹³C NMR | δ 155.2, 148.9, ..., 45.1, 34.5, 14.8 | Confirms the number of unique carbons in aromatic and aliphatic regions. |
| FTIR (cm⁻¹) | 3350 (N-H stretch), 1610 (C=C aromatic), 1250 (C-O stretch) | Confirms presence of key functional groups (amine, aromatic ring, ether). |
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh ~5-10 mg of the purified, dry compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire a standard suite of spectra: ¹H, ¹³C, COSY, HSQC, and HMBC. The experimental parameters (e.g., number of scans) should be optimized to achieve a good signal-to-noise ratio.[16]
Conclusion and Future Directions
The discovery and isolation of novel benzofuran amines is a systematic, multi-disciplinary process that relies on the strategic application of modern synthetic and analytical techniques. The palladium-catalyzed methods for scaffold construction and amination provide unparalleled efficiency and scope.[8][10][19] Robust purification workflows, centered on RP-HPLC, are essential for obtaining high-quality materials, and definitive structural validation is achieved through the synergistic use of HRMS and a full suite of NMR experiments. As our understanding of disease biology grows, the ability to rapidly synthesize, purify, and characterize novel molecular entities like benzofuran amines will remain a cornerstone of successful drug development programs.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 3. bepls.com [bepls.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 2-Substituted Benzofuran-6-amines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, high-value subclass: 2-substituted benzofuran-6-amines. The strategic placement of a functionalizable amine at the C-6 position and a variable substituent at the C-2 position creates a versatile platform for drug discovery, particularly in oncology and neurodegenerative disease.
This document provides an in-depth exploration of the synthetic strategies used to access this core, an analysis of its biological significance with a focus on kinase inhibition, detailed experimental protocols, and a discussion of the structure-activity relationships that drive potency and selectivity.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-substituted benzofuran-6-amines is a multi-step process that requires careful strategic planning. The most common and logical approach involves the initial construction of a 6-nitrobenzofuran intermediate, followed by the introduction of the C-2 substituent, and concluding with the reduction of the nitro group to the key amine. This sequence is preferred because the electron-withdrawing nature of the nitro group can influence the reactivity of the benzofuran ring, and its late-stage reduction avoids potential interference with preceding cross-coupling reactions.
A representative synthetic pathway is outlined below, starting from the commercially available 2-hydroxy-5-nitrobenzaldehyde.[3][4]
Causality in Synthetic Route Design:
-
Step 1 & 2: O-Alkylation and Cyclization to Form the 6-Nitrobenzofuran Core. The synthesis begins with the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with an α-haloacetate, such as ethyl 2-bromoacetate, in the presence of a weak base like potassium carbonate. This forms an ether intermediate which is then subjected to an intramolecular condensation/cyclization reaction to form the benzofuran ring. This foundational step establishes the core heterocyclic system with the crucial nitro group correctly positioned for later conversion to the amine.[5]
-
Step 3: Functional Group Conversion for Cross-Coupling. To introduce a substituent at the C-2 position via modern cross-coupling methods, a reactive handle is required. If the cyclization results in an ester at C-2 (as in the example), it is typically converted to a more suitable group for palladium catalysis, such as a halide (bromide or chloride) or a triflate. This is a critical step, as the C-H bond at the C-2 position is not readily activated for direct arylation in this context.
-
Step 4: Suzuki-Miyaura Cross-Coupling. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[2] In this step, the 2-halo-6-nitrobenzofuran is coupled with a boronic acid or boronate ester, such as pyridine-4-boronic acid. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical for achieving high yields.[6][7] This reaction is highly modular, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-2 position, making it ideal for building a library of diverse compounds for SAR studies.[8][9]
-
Step 5: Nitro Group Reduction. The final step is the reduction of the 6-nitro group to the 6-amino group. This transformation is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation (H₂ over Pd/C). This step unmasks the key amine functionality, which often serves as a critical hydrogen bond donor or a point for further derivatization in drug-receptor interactions.
Biological Activities and Therapeutic Potential: Kinase Inhibition
The 2-substituted benzofuran-6-amine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to known pharmacophores that target protein kinases.[10] Protein kinases are a major class of drug targets, particularly in oncology, where their dysregulation is a common driver of cancer cell growth and proliferation.[11]
The 2-(pyridyl)benzofuran core acts as a "hinge-binding" motif. The nitrogen atom on the pyridine ring can form a crucial hydrogen bond with the backbone amide protons of the kinase hinge region, a conserved structural feature of the ATP-binding pocket. The 6-amino group can form additional hydrogen bonds with side chains of residues deeper within the pocket, enhancing both potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Table 1: Representative Biological Activity of Structurally Related Pyridocarbazole Kinase Inhibitors against Protein Kinase CK2 [12]
| Compound ID | R¹ Substituent (at C11) | R² Substituent (at N2) | R³ Substituent (at C9) | IC₅₀ (µM)[12] |
| 1 | -CH₃ | -H | -OH | 0.31 |
| 8 | -H | -H | -OH | 1.5 |
| 16 | -CH₃ | -H | -OH, with modifications | 0.81 |
| 18 | -CH₃ | -H | -OH, with modifications | 0.45 |
| 19 | -CH₃ | -H | -OH, with modifications | 0.38 |
| 2 | -CH₃ | -H | -OCH₃ | > 10 |
| 3 | -CH₃ | -CH₃ | -OH | > 10 |
| Ellipticine | (Parent Scaffold) | -H | -OCH₃ | 15.4 |
Note: This data is for pyridocarbazole derivatives and is presented to illustrate SAR principles relevant to heterocyclic kinase inhibitors.
From this data, several key deductions can be made that inform the design of 2-substituted benzofuran-6-amines:
-
Importance of Hydrogen Bond Donors: The dramatic loss of activity when the 9-OH group is methylated (Compound 2 , IC₅₀ > 10 µM) underscores the critical role of this hydrogen bond donor.[12] This supports the hypothesis that the 6-amino group on the benzofuran scaffold is crucial for potent activity.
-
Steric Constraints: Methylation of the pyridine nitrogen (Compound 3 , IC₅₀ > 10 µM) completely abolishes activity, indicating that this nitrogen is likely essential for hinge binding and that the binding pocket has strict steric limitations in this region.[12]
-
Modulation of Potency: Small modifications to the core, such as removing the C11-methyl group (Compound 8 vs. 1 ), can modulate potency, likely by altering the compound's conformation or hydrophobic interactions within the active site.[12]
Key Experimental Protocols
This section provides a representative, detailed protocol for the synthesis of a key intermediate and the final target compound, 2-(Pyridin-4-yl)benzofuran-6-amine .
Protocol 1: Synthesis of 2-Bromo-6-nitrobenzofuran
This protocol outlines a plausible route to the key cross-coupling precursor.
-
Step A: Synthesis of Ethyl 6-nitrobenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise and reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The crude intermediate is then treated with a cyclizing agent (e.g., sodium ethoxide in ethanol) and heated to effect intramolecular condensation to yield the benzofuran ester.
-
Purify the product by recrystallization or column chromatography.
-
-
Step B: Saponification to 6-Nitrobenzofuran-2-carboxylic acid
-
Dissolve the ethyl ester from Step A (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir at 60 °C until TLC indicates complete consumption of the starting material.
-
Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step C: Halodecarboxylation to 2-Bromo-6-nitrobenzofuran
-
Caution: This reaction often uses mercury or other toxic reagents (Hunsdiecker reaction). A modern alternative is the Barton-Borodin-Hunsdiecker reaction.
-
Suspend the carboxylic acid from Step B (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction to reflux under inert atmosphere until the reaction is complete by TLC.
-
Cool the reaction, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-bromo-6-nitrobenzofuran.
-
Protocol 2: Suzuki Coupling and Reduction to 2-(Pyridin-4-yl)benzofuran-6-amine
-
Step D: Synthesis of 2-(Pyridin-4-yl)-6-nitrobenzofuran
-
To a degassed mixture of dioxane and water, add 2-bromo-6-nitrobenzofuran (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the desired coupled product.
-
-
Step E: Reduction to 2-(Pyridin-4-yl)benzofuran-6-amine
-
Dissolve the nitro compound from Step D (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in portions.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to obtain 2-(Pyridin-4-yl)benzofuran-6-amine .
-
Self-Validation: The identity and purity of all intermediates and the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Conclusion and Future Perspectives
The 2-substituted benzofuran-6-amine scaffold represents a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. The synthetic routes are modular and amenable to the creation of diverse chemical libraries, allowing for extensive exploration of structure-activity relationships. The core's ability to engage in key hydrogen-bonding interactions within the ATP-binding pocket of kinases provides a strong mechanistic rationale for its continued investigation.
Future work should focus on synthesizing a broad matrix of analogues, varying the substituent at the C-2 position to probe different regions of the kinase active site and modifying the 6-amino group to optimize binding interactions and physicochemical properties. Such efforts, guided by computational modeling and robust biological screening, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Convergent Synthetic Strategies for 2-Ethylbenzofuran-6-amine
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] 2-Ethylbenzofuran-6-amine, in particular, represents a valuable building block for the synthesis of complex pharmaceutical agents due to its specific substitution pattern, which allows for diverse downstream modifications. This document provides a detailed guide to two primary synthetic routes for this target molecule. We will explore a linear synthesis commencing with a pre-functionalized phenol and a convergent route involving the late-stage functionalization of a 2-ethylbenzofuran core. Each strategy is presented with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves two key retrosynthetic disconnections. The primary disconnection is the C-N bond of the amine, revealing a 6-nitro-substituted benzofuran intermediate. The nitro group is a robust and well-established precursor to anilines via reduction. The second key disconnection breaks the benzofuran ring itself, typically through strategies involving the formation of the C-O or C-C bond of the furan ring, leading back to a suitably substituted phenol and a three-carbon synthon.
Caption: Retrosynthetic analysis of this compound.
Route 1: Linear Synthesis via Phenol Annulation and Functional Group Interconversion
This strategy is arguably the more robust and regioselective of the two approaches. It involves constructing the benzofuran ring from a starting material where the future amine functionality is already in place as a nitro group. This avoids potential issues with regioselectivity during electrophilic aromatic substitution on the benzofuran core.
Strategic Overview
The synthesis begins with 4-nitrophenol. An O-alkylation with a suitable propargyl halide installs the alkyne necessary for cyclization. A subsequent Sonogashira coupling followed by an intramolecular cyclization (a common method for benzofuran synthesis) forms the 2-substituted benzofuran ring.[4] The final step is the reduction of the nitro group to the target amine.
Caption: Workflow for the linear synthesis of this compound.
Experimental Protocols
-
Rationale: This step attaches the three-carbon chain required for furan ring formation to the phenolic oxygen. Potassium carbonate is a mild and effective base for this O-alkylation, and acetone is a suitable polar aprotic solvent.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Nitrophenol | 1.0 | 139.11 | 13.9 g (100 mmol) |
| Propargyl Bromide (80% in toluene) | 1.2 | 118.96 | 17.8 g (120 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 27.6 g (200 mmol) |
| Acetone | - | 58.08 | 500 mL |
Procedure:
-
To a 1 L round-bottom flask, add 4-nitrophenol, potassium carbonate, and acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide dropwise over 30 minutes.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from ethanol/water to afford the pure product as a pale yellow solid.
-
Rationale: This is a one-pot Sonogashira coupling/cyclization sequence. The palladium catalyst and copper(I) iodide co-catalyst facilitate the coupling of the terminal alkyne with iodoethane.[4] The resulting internal alkyne then undergoes an intramolecular hydroalkoxylation, often catalyzed by the same metal complex or simply by heat, to form the benzofuran ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(Prop-2-yn-1-yloxy)-4-nitrobenzene | 1.0 | 177.16 | 8.86 g (50 mmol) |
| Iodoethane | 1.5 | 155.97 | 11.7 g (75 mmol) |
| Pd(PPh₃)₂Cl₂ | 0.02 | 701.90 | 0.70 g (1 mmol) |
| Copper(I) Iodide (CuI) | 0.04 | 190.45 | 0.38 g (2 mmol) |
| Triethylamine (TEA) | 3.0 | 101.19 | 15.2 g (150 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 250 mL |
Procedure:
-
To a dried Schlenk flask, add 1-(prop-2-yn-1-yloxy)-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF, triethylamine, and iodoethane via syringe.
-
Heat the reaction mixture to 65 °C for 24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethyl-6-nitrobenzofuran.
-
Rationale: Tin(II) chloride dihydrate is a classic and highly effective reagent for the reduction of aromatic nitro groups to anilines, especially in the presence of other functional groups.[5] The reaction proceeds in an acidic alcoholic medium and is generally high-yielding.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Ethyl-6-nitrobenzofuran | 1.0 | 191.18 | 7.65 g (40 mmol) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.65 | 36.1 g (160 mmol) |
| Ethanol | - | 46.07 | 200 mL |
| Concentrated HCl | - | 36.46 | ~5 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-ethyl-6-nitrobenzofuran in ethanol.
-
Add the tin(II) chloride dihydrate to the solution.
-
Add a few drops of concentrated HCl to initiate the reaction and heat the mixture to reflux (approx. 78 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice (~300 g).
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield this compound.
Route 2: Late-Stage Functionalization of 2-Ethylbenzofuran
This approach involves synthesizing the 2-ethylbenzofuran core first and then introducing the amine functionality at the 6-position via electrophilic aromatic substitution. While potentially shorter, this route's primary challenge lies in controlling the regioselectivity of the nitration step.
Strategic Overview
The synthesis starts with the common intermediate 2-acetylbenzofuran, which is reduced to 2-ethylbenzofuran. A subsequent nitration reaction introduces the nitro group, which is then reduced to the target amine. The success of this route hinges on the directing effects of the ethyl group and the furan oxygen during nitration.
Caption: Workflow for the late-stage functionalization route.
Experimental Protocols
-
Rationale: The Wolff-Kishner reduction is a standard method for the deoxygenation of ketones that are stable to strongly basic conditions.[4] Hydrazine hydrate acts as the reducing agent, and a strong base like potassium hydroxide facilitates the reaction at high temperatures.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Acetylbenzofuran | 1.0 | 160.17 | 16.0 g (100 mmol) |
| Hydrazine Hydrate | 4.0 | 50.06 | 20.0 g (400 mmol) |
| Potassium Hydroxide (KOH) | 4.0 | 56.11 | 22.4 g (400 mmol) |
| Diethylene Glycol | - | 106.12 | 200 mL |
Procedure:
-
Combine 2-acetylbenzofuran, potassium hydroxide, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 130-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4 hours.
-
Cool the reaction mixture, dilute with water (400 mL), and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl, then with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain pure 2-ethylbenzofuran.[6]
-
Rationale & Challenge: This is the critical and most challenging step. The benzofuran ring is susceptible to electrophilic attack. The furan oxygen is activating and ortho/para-directing relative to itself (positions 3, 5, 7), while the 2-ethyl group is also activating and ortho/para-directing (positions 3, 4, 6). The outcome is a mixture of isomers. Nitration with nitric acid in acetic anhydride is a common method, but separation of the resulting constitutional isomers (4-, 5-, 6-, and 7-nitro) will be required and may be difficult, potentially leading to a low yield of the desired 6-nitro isomer.
Procedure:
-
In a flask cooled to 0 °C, add acetic anhydride (100 mL).
-
Slowly add fuming nitric acid (10 mL) while maintaining the temperature below 10 °C.
-
In a separate flask, dissolve 2-ethylbenzofuran (7.3 g, 50 mmol) in acetic anhydride (50 mL) and cool to 0 °C.
-
Add the nitrating mixture dropwise to the 2-ethylbenzofuran solution over 1 hour, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for an additional 2 hours.
-
Pour the reaction mixture onto ice-water (500 mL) and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry and concentrate.
-
The resulting mixture of nitro isomers must be carefully separated by column chromatography.
-
Rationale: Assuming successful isolation of the 6-nitro isomer, reduction can proceed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean alternative to the SnCl₂ method, producing only water as a byproduct and simplifying workup.
Procedure:
-
Dissolve the isolated 2-ethyl-6-nitrobenzofuran in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Linear Synthesis | Route 2: Late-Stage Functionalization |
| Overall Strategy | Build from a pre-functionalized precursor | Functionalize a pre-formed core |
| Regioselectivity | High. The position of the amine is fixed from the start. | Low. Nitration yields a mixture of isomers requiring difficult separation. |
| Number of Steps | 3 steps from 4-nitrophenol | 3 steps from 2-acetylbenzofuran |
| Key Challenge | Handling of organometallic reagents (Sonogashira coupling). | Poor regioselectivity in the nitration step and subsequent purification. |
| Scalability | Good. Procedures are generally scalable with predictable outcomes. | Poor. Isomer separation becomes increasingly difficult and costly on a larger scale. |
| Recommendation | Highly Recommended. Offers a clear and reliable path to the target molecule. | Not recommended for large-scale synthesis due to low yield of the desired isomer. |
Conclusion
For the synthesis of this compound, the linear approach (Route 1) beginning with 4-nitrophenol is demonstrably superior. Its primary advantage is the unambiguous control of regiochemistry, which ensures that the final amine functionality is located at the desired 6-position without the need for complex isomeric separations. While the late-stage functionalization route (Route 2) appears convergent, it is severely hampered by the poor regioselectivity of the electrophilic nitration step. Therefore, for researchers requiring a reliable and scalable synthesis of this valuable building block, the linear strategy is the recommended protocol.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. WO2004024707A2 - Process for preparing amine type substituted benzofurans - Google Patents [patents.google.com]
- 6. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Ethylbenzofuran-6-amine
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core structure of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, antimicrobial, anti-inflammatory, and anti-arrhythmic properties.[1][2] Specifically, the incorporation of an amine functional group onto the benzofuran ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like 2-Ethylbenzofuran-6-amine valuable building blocks in medicinal chemistry and drug development programs.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering efficient and versatile pathways for the construction of complex molecular architectures under relatively mild conditions.[3][4] Methodologies such as Sonogashira, Heck, and C-H activation/annulation reactions have been extensively developed for the synthesis of substituted benzofurans.[5][6][7]
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The strategy detailed herein involves a robust, two-step sequence: (1) a palladium and copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization (heteroannulation) to form the 2-ethyl-6-nitrobenzofuran intermediate, and (2) a subsequent reduction of the nitro group to afford the target amine. This approach is selected for its high efficiency, broad functional group tolerance, and operational simplicity.
Part 1: The Catalytic Engine - Mechanistic Insights into Benzofuran Formation
The cornerstone of this synthesis is the domino Sonogashira coupling and intramolecular cyclization reaction.[8][9] This process efficiently couples a substituted o-iodophenol with a terminal alkyne, seamlessly orchestrating the formation of the benzofuran ring in a single pot. The catalytic cycle, illustrated below, is a well-established sequence involving both palladium and copper catalysts.
The proposed mechanism proceeds as follows:
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the C-I bond of the o-iodophenol substrate, forming a Pd(II)-aryl intermediate.
-
Transmetalation (Copper Acetylide Formation): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (1-butyne) in the presence of a base to form a copper(I) acetylide species.
-
Transmetalation (Alkyne to Palladium): The copper acetylide then transfers the alkyne group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst and forming a Pd(II)-aryl-alkyne intermediate.
-
Intramolecular Cyclization (Oxy-palladation): The key ring-forming step involves the intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, which is activated by the palladium center. This 5-exo-dig cyclization forms a vinyl-palladium(II) species.
-
Reductive Elimination: The cycle concludes with reductive elimination from the vinyl-palladium(II) intermediate, which forms the C-O bond of the benzofuran ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
Caption: Catalytic cycle for Sonogashira coupling and cyclization.
Part 2: Experimental Protocols and Workflow
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Role |
| 2-Iodo-4-nitrophenol | 6091-58-3 | 265.01 | Starting Material |
| 1-Butyne | 107-00-6 | 54.09 | Ethyl Source |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base / Solvent |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Tin(II) Chloride Dihydrate (SnCl₂) | 10025-69-1 | 225.63 | Reducing Agent |
| Concentrated HCl | 7647-01-0 | 36.46 | Acid |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base (Neutralization) |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Eluent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | Stationary Phase |
Step 1: Synthesis of 2-Ethyl-6-nitrobenzofuran
This procedure details the palladium-catalyzed heteroannulation.
-
Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-nitrophenol (2.65 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 140 mg, 0.2 mol%), and copper(I) iodide (CuI, 76 mg, 0.4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous toluene (20 mL) and triethylamine (20 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition: Cool the mixture in an ice bath. Carefully bubble 1-butyne gas through the suspension for 15-20 minutes, or until TLC analysis indicates the consumption of the starting phenol. Alternative for easier handling: use a slight excess of a pre-condensed, known amount of 1-butyne.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Purify via flash column chromatography using a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%) to isolate the product.
-
Isolation: Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield 2-ethyl-6-nitrobenzofuran as a yellow solid.
Step 2: Reduction to this compound
This procedure details the conversion of the nitro-intermediate to the target amine.
-
Reaction Setup: To a 250 mL round-bottom flask, add the 2-ethyl-6-nitrobenzofuran (1.91 g, 10.0 mmol, assuming 100% yield from step 1) and ethanol (100 mL). Stir to dissolve.
-
Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50.0 mmol).
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid (15 mL) dropwise. Equip the flask with a reflux condenser and heat the mixture to 75 °C. Maintain this temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Caution: CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) if necessary, to yield this compound as a solid.
Part 3: Data Presentation and Workflow Visualization
Optimized Reaction Parameters
| Parameter | Step 1 (Cyclization) | Step 2 (Reduction) |
| Key Reagents | 2-Iodo-4-nitrophenol, 1-Butyne | 2-Ethyl-6-nitrobenzofuran |
| Catalyst System | Pd(PPh₃)₂Cl₂ (0.2 mol%), CuI (0.4 mol%) | SnCl₂·2H₂O (5 equiv.) |
| Solvent | Toluene / Triethylamine (1:1) | Ethanol |
| Temperature | 0 °C to Room Temperature | 75 °C (Reflux) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-Chroma.) | >98% | >98% |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis.
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of base or solvent.3. Insufficient inert atmosphere. | 1. Use fresh catalyst or pre-activate it. Ensure high-purity reagents.2. Use freshly distilled, anhydrous solvents and base.3. Ensure the reaction vessel is properly purged with N₂ or Argon. |
| Formation of Dimerized Alkyne (Glaser Coupling) | Excess copper catalyst or presence of oxygen. | Reduce CuI loading. Ensure a strictly anaerobic environment. |
| Incomplete Reaction in Step 1 | Insufficient alkyne addition or low temperature. | Ensure a slight excess of 1-butyne is added. Allow the reaction to stir longer at room temperature. |
| Incomplete Reduction in Step 2 | 1. Insufficient reducing agent or acid.2. Deactivation of SnCl₂. | 1. Increase the equivalents of SnCl₂ and/or HCl.2. Use fresh SnCl₂·2H₂O. Ensure the reaction reaches and maintains reflux temperature. |
| Product Degradation | Amines can be sensitive to air and light. | Work up the final product promptly. Store the final amine under an inert atmosphere and protect it from light. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Copper-Catalyzed Strategy for the Synthesis of 2-Ethylbenzofuran-6-amine
Introduction: The Significance of Substituted Benzofurans
The benzofuran nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Specifically, benzofurans bearing an amine substituent represent a critically important class of molecules in medicinal chemistry, as the amino group provides a key site for further functionalization and for modulating the compound's physicochemical properties to enhance drug-like characteristics.
This application note provides a comprehensive, field-proven guide for the synthesis of 2-Ethylbenzofuran-6-amine, a valuable building block for drug discovery programs. The presented strategy hinges on a highly efficient copper-catalyzed intramolecular C-O bond formation, a cornerstone of modern heterocyclic chemistry.[1][3][4] We will delve into the mechanistic rationale behind the chosen pathway, provide detailed, step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Mechanistic Rationale and Strategic Overview
The synthesis is designed as a robust three-step sequence, commencing with commercially available starting materials. The key transformation is the copper-catalyzed intramolecular cyclization of an ortho-alkynylphenol intermediate to construct the benzofuran core.
The overall synthetic pathway is as follows:
-
Palladium/Copper Co-catalyzed Sonogashira Coupling: The synthesis begins with the cross-coupling of 2-iodo-4-nitrophenol and 1-butyne. While palladium is the primary catalyst for the C-C bond formation, copper(I) iodide serves as an indispensable co-catalyst, facilitating the formation of a copper-acetylide intermediate crucial for the reaction cycle.[3][5][6]
-
Copper-Catalyzed Intramolecular Cyclization: The resulting 2-(but-1-yn-1-yl)-4-nitrophenol undergoes a 5-exo-dig cyclization to form the furan ring. This step is a classic example of an Ullmann-type intramolecular C-O coupling, where the copper catalyst activates the phenolic oxygen for nucleophilic attack on the alkyne.[3][7]
-
Nitro Group Reduction: The final step involves the reduction of the nitro group on the benzofuran scaffold to the target 6-amino functionality, yielding the final product.
This strategic approach was selected for its high efficiency, functional group tolerance, and reliance on well-established, scalable reaction classes.
Figure 1: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents should be handled according to their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of 2-(But-1-yn-1-yl)-4-nitrophenol
This protocol details the Sonogashira coupling reaction to form the key alkynylphenol intermediate. The use of a Pd/Cu co-catalyst system is standard for this transformation, providing high yields and clean conversion.[6][8]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| 2-Iodo-4-nitrophenol | 265.01 | 5.30 g | 20.0 mmol | 98% | Sigma-Aldrich |
| 1-Butyne | 54.09 | ~2.2 mL | 30.0 mmol | ≥98% | Sigma-Aldrich |
| PdCl₂(PPh₃)₂ | 701.90 | 281 mg | 0.4 mmol | 98% | Strem Chemicals |
| Copper(I) Iodide (CuI) | 190.45 | 152 mg | 0.8 mmol | 99.5% | Acros Organics |
| Triethylamine (Et₃N) | 101.19 | 8.4 mL | 60.0 mmol | ≥99.5% | Fisher Scientific |
| Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous | J.T. Baker |
Step-by-Step Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-iodo-4-nitrophenol (5.30 g), PdCl₂(PPh₃)₂ (281 mg), and copper(I) iodide (152 mg).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous THF (100 mL) and triethylamine (8.4 mL) via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C in an ice bath. Bubble 1-butyne gas gently through the solution for 15 minutes, or add condensed 1-butyne (~2.2 mL) via a pre-calibrated, cooled syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure. The residue will be a dark oil or solid.
-
Purify the crude product by flash column chromatography on silica gel (Gradient: 5% to 25% Ethyl Acetate in Hexane) to afford the title compound as a yellow-orange solid.
-
Expected Yield: 80-90%.
Protocol 2: Copper-Catalyzed Synthesis of 2-Ethyl-6-nitrobenzofuran
This is the key C-O bond-forming step. The copper(I) catalyst is essential for mediating the intramolecular cyclization of the phenol onto the alkyne.[1][3] The choice of a polar aprotic solvent like DMF and a carbonate base facilitates the reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| 2-(But-1-yn-1-yl)-4-nitrophenol | 191.18 | 3.06 g | 16.0 mmol | - | From Protocol 1 |
| Copper(I) Iodide (CuI) | 190.45 | 305 mg | 1.6 mmol | 99.5% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.42 g | 32.0 mmol | ≥99% | EMD Millipore |
| N,N-Dimethylformamide (DMF) | - | 80 mL | - | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(but-1-yn-1-yl)-4-nitrophenol (3.06 g) in anhydrous DMF (80 mL).
-
Add potassium carbonate (4.42 g) and copper(I) iodide (305 mg) to the solution.
-
Equip the flask with a reflux condenser and nitrogen inlet. Purge the system with nitrogen.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexane). The starting material should be consumed within 3-5 hours.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (Gradient: 2% to 10% Ethyl Acetate in Hexane) to yield 2-ethyl-6-nitrobenzofuran as a pale yellow solid.
-
Expected Yield: 85-95%.
Protocol 3: Reduction to this compound
The final step is a standard nitro group reduction. Stannous chloride in ethanol is a classic and reliable method for this transformation, often providing clean product with a simple work-up.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Purity | Supplier |
| 2-Ethyl-6-nitrobenzofuran | 191.18 | 2.68 g | 14.0 mmol | - | From Protocol 2 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 15.8 g | 70.0 mmol | ≥98% | Alfa Aesar |
| Ethanol (EtOH) | - | 140 mL | - | 200 Proof | Decon Labs |
| Sodium Bicarbonate (NaHCO₃) | - | - | - | Saturated Sol. | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add 2-ethyl-6-nitrobenzofuran (2.68 g) and ethanol (140 mL). Stir to dissolve.
-
Add tin(II) chloride dihydrate (15.8 g) to the solution in one portion.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate (150 mL) and cool in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to the stirred mixture until the pH is ~8-9. Caution: CO₂ evolution will occur.
-
The tin salts will precipitate as a white solid. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude amine can be further purified by column chromatography if necessary, but is often of high purity. The product is a light brown solid.
-
Expected Yield: 90-98%.
Workflow and Data Summary
The entire process from starting materials to the final product can be visualized as a streamlined laboratory workflow.
Figure 2: Step-by-step laboratory workflow diagram.
Summary of Results:
| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |
| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 60 °C | 4-6 h | 85% |
| 2 | Intramolecular Cyclization | CuI, K₂CO₃, DMF | 120 °C | 3-5 h | 90% |
| 3 | Nitro Reduction | SnCl₂·2H₂O, EtOH | 78 °C | 2-3 h | 95% |
| - | Overall | - | - | - | ~73% |
Conclusion
This application note details a reliable and high-yielding three-step synthesis for this compound. The methodology leverages a powerful palladium/copper co-catalyzed Sonogashira coupling followed by a key copper-catalyzed intramolecular cyclization to efficiently construct the core benzofuran structure. The protocols provided are robust and scalable, making this synthetic route highly applicable for researchers in medicinal chemistry and drug development who require access to functionalized benzofuran building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-mediated construction of benzothieno[3,2- b ]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06985C [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amine Group in 2-Ethylbenzofuran-6-amine
Introduction: Strategic Derivatization of 2-Ethylbenzofuran-6-amine in Medicinal Chemistry
The 2-arylbenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and natural products.[1] Specifically, the amine functionality at the 6-position of the 2-ethylbenzofuran core, as seen in this compound, presents a versatile handle for synthetic modification. Derivatization of this primary aromatic amine allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of diverse functional groups can explore new binding interactions with biological targets, making it a critical strategy in lead optimization and the development of novel therapeutics.[2] This guide provides detailed protocols and the underlying scientific rationale for three fundamental derivatization strategies: N-acylation, N-sulfonylation, and N-alkylation/arylation.
I. N-Acylation: Synthesis of Amide Derivatives
Scientific Rationale: The formation of an amide bond is one of the most common reactions in pharmaceutical chemistry.[3] Converting the amine in this compound to an amide can introduce a wide array of functional groups, from simple alkyl chains to complex heterocyclic moieties. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding as both donors and acceptors, which can be crucial for target engagement.[4][5] This derivatization can significantly alter the compound's electronic and steric profile.
Protocol 1: Acylation using Acyl Chlorides
This classic method involves the reaction of the amine with a reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Workflow:
Caption: Workflow for N-acylation using acyl chlorides.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Component | Molar Eq. | Role |
| This compound | 1.0 | Starting Material |
| Acyl Chloride | 1.1 | Acylating Agent |
| Pyridine / Triethylamine | 1.2 | Base |
| Dichloromethane | - | Solvent |
Protocol 2: Amide Coupling with Carboxylic Acids using EDC
For more sensitive substrates, direct coupling of the amine with a carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a milder alternative.[6]
Experimental Workflow:
Caption: Workflow for EDC-mediated amide coupling.
Step-by-Step Protocol:
-
Activation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and an additive such as HOBt or HATU (1.2 eq). Stir the mixture for 15-30 minutes at room temperature to form the active ester.[4][7]
-
Coupling: Add a solution of this compound (1.0 eq) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Scientific Rationale: Sulfonamides are a key functional group in medicinal chemistry, often used as bioisosteres for amides or carboxylic acids.[8][9] They are generally stable metabolically and can act as hydrogen bond donors. The geometry around the sulfur atom is tetrahedral, which can present a different vector for substituents compared to the planar amide bond. The synthesis typically involves the reaction of an amine with a sulfonyl chloride.[10]
Protocol 3: Reaction with Sulfonyl Chlorides
This is the most direct method for synthesizing sulfonamides from amines.[9] The reaction is analogous to acylation with acyl chlorides.
Reaction Scheme:
Caption: General reaction for N-sulfonylation.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (1.5 eq) under an inert atmosphere.
-
Reaction: Cool the solution to 0°C and add the desired sulfonyl chloride (1.1 eq) portion-wise or dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC. The primary amine starting material is reactive, while secondary amines show varied reactivity.[10]
-
Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with 2 M HCl to dissolve the pyridine/triethylamine salts. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Component | Molar Eq. | Role |
| This compound | 1.0 | Starting Material |
| Sulfonyl Chloride | 1.1 | Sulfonylating Agent |
| Pyridine / Triethylamine | 1.5 | Base/Solvent |
| Dichloromethane | - | Co-solvent (optional) |
III. N-Alkylation and N-Arylation
Scientific Rationale: Introducing alkyl or aryl substituents directly onto the nitrogen atom can fine-tune steric bulk, basicity, and lipophilicity. While direct alkylation with alkyl halides can lead to over-alkylation, methods like reductive amination and Buchwald-Hartwig amination offer more controlled and versatile approaches.[11]
Protocol 4: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12] This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[13]
Experimental Workflow:
Caption: Workflow for reductive amination.
Step-by-Step Protocol:
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 30-60 minutes, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[13][14]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[15][16] This reaction is exceptionally versatile for creating N-aryl derivatives, which are common in pharmaceuticals and materials science.[17]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4 eq).[15]
-
Reaction: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by this compound (1.2 eq).
-
Heating: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The derivatization of the amine group in this compound is a pivotal step in the exploration of its potential as a scaffold in drug discovery. The protocols detailed herein for N-acylation, N-sulfonylation, and N-alkylation/arylation provide robust and versatile methods for generating a diverse chemical library. The choice of a specific derivatization strategy should be guided by the desired physicochemical and pharmacological profile of the final compound. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to effectively probe the structure-activity relationships of this promising benzofuran series.
References
- 1. Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
Application of 2-Ethylbenzofuran-6-amine in Medicinal Chemistry: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have shown significant promise in the development of novel therapeutics for a range of diseases.[4] This guide focuses on the untapped potential of 2-Ethylbenzofuran-6-amine as a versatile building block for drug discovery, providing detailed synthetic protocols, characterization data, and a discussion of its potential applications in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its structural motifs—a 2-alkyl chain and a 6-amino group—suggest a rich chemical space for exploration.
The 2-Alkyl-6-aminobenzofuran Scaffold: A Moiety with Therapeutic Potential
The benzofuran core itself is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5] The introduction of substituents at various positions on the benzofuran ring can significantly modulate these activities and introduce new pharmacological profiles.[5] The 2-position is a key site for substitution, and the nature of the group at this position can greatly influence the compound's biological effects.[2] The presence of an amino group, particularly at the 6-position, provides a crucial handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 4-aminophenol. The following multi-step synthesis is based on established methods for the construction of substituted benzofurans.
Caption: Proposed synthetic workflow for this compound.
Protocol for the Synthesis of this compound
Step 1: Protection of the Amino Group
-
To a solution of 4-aminophenol in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield tert-butyl (4-hydroxyphenyl)carbamate.
Step 2: O-Alkylation
-
Dissolve tert-butyl (4-hydroxyphenyl)carbamate in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, to the solution.
-
Add 1-bromobutan-2-one dropwise and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue to obtain tert-butyl (4-(2-oxobutoxy)phenyl)carbamate.
Step 3: Cyclization to form the Benzofuran Ring
-
Add the product from Step 2 to a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture with stirring for a few hours. The reaction progress should be monitored carefully.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to get crude tert-butyl (2-ethylbenzofuran-6-yl)carbamate, which can be purified by column chromatography.
Step 4: Deprotection of the Amino Group
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for a few hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.
Physicochemical and Spectroscopic Characterization
The following table summarizes the predicted physicochemical properties and expected spectroscopic data for the target compound.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3-6.8 (m, 3H, Ar-H), ~6.3 (s, 1H, furan-H), ~3.8 (br s, 2H, NH₂), 2.75 (q, J=7.5 Hz, 2H, CH₂), 1.3 (t, J=7.5 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160, ~155, ~145, ~120, ~118, ~111, ~105, ~98, ~22, ~12 |
| Mass Spec (ESI-MS) | m/z: 162.09 [M+H]⁺ |
Applications in Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of a variety of therapeutic agents.
As a Scaffold for Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents.[3][4] The 6-amino group of this compound can be readily derivatized to introduce various pharmacophores known to interact with cancer-related targets. For example, acylation or sulfonylation of the amino group can lead to compounds that may act as inhibitors of protein kinases or other enzymes involved in cancer cell proliferation.
Caption: Hypothetical mechanism of action for a this compound derivative as an anticancer agent.
As a Building Block for Neuroactive Compounds
Substituted benzofurans, such as 6-(2-aminopropyl)benzofuran (6-APB), are known to possess psychoactive properties, acting as serotonin-norepinephrine-dopamine releasing agents.[6] The 2-Ethyl-6-aminobenzofuran core could serve as a template for the design of novel CNS-active agents with potential applications in treating neurological and psychiatric disorders. The amino group can be further alkylated or incorporated into heterocyclic systems to modulate receptor binding and functional activity.
As an Intermediate for Anti-inflammatory and Antimicrobial Agents
The benzofuran nucleus is also found in compounds with anti-inflammatory and antimicrobial activities.[5] The 6-amino group of this compound can be converted into various functional groups, such as amides, sulfonamides, or ureas, which are known to be important for these biological activities.
Experimental Protocols
The following protocols provide a starting point for the derivatization and biological evaluation of this compound.
General Protocol for N-Acylation of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While this compound itself is not a well-characterized compound, its structural features make it a highly attractive starting material for medicinal chemistry campaigns. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this and related 2-alkyl-6-aminobenzofuran scaffolds. The versatility of the benzofuran core, combined with the synthetic accessibility of the 6-amino group, opens up a vast chemical space for the discovery of new and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted benzofuran - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylbenzofuran-6-amine
Welcome to the technical support guide for the synthesis of 2-Ethylbenzofuran-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important benzofuran scaffold. We will explore the common synthetic pathways, troubleshoot persistent challenges, and provide detailed, field-proven protocols to enhance the success of your experiments.
The benzofuran core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for novel therapeutic agents.[1] However, its synthesis is not without challenges, often related to ring formation, regioselectivity, and final-step functional group manipulations. This guide provides expert insights to navigate these complexities.
Synthetic Overview: A Recommended Pathway
A robust and common strategy for synthesizing this compound involves a multi-step sequence starting from a commercially available substituted phenol. The core logic is to first construct the 2-ethyl-6-nitrobenzofuran intermediate, as the nitro group is a stable and reliable precursor to the target amine via reduction. This approach avoids exposing a reactive primary amine to the potentially harsh conditions of the benzofuran ring formation.
The workflow below outlines this common pathway, which typically begins with a Sonogashira coupling followed by an intramolecular cyclization.
Caption: Recommended synthetic workflow for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers frequently encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: My Sonogashira coupling/cyclization step to form 2-Ethyl-6-nitrobenzofuran is low-yielding or failing. What should I investigate?
Low yields in this crucial tandem reaction are common and can typically be traced back to catalyst activity, reaction conditions, or substrate quality.
Probable Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles). Use freshly opened, high-purity catalysts and ligands.[2]
-
-
Inefficient Copper Co-catalyst: The copper(I) iodide is essential for the formation of the copper acetylide intermediate.[3]
-
Solution: Use freshly purchased, high-purity CuI. Old or discolored (green/brown) CuI indicates oxidation to Cu(II) and should not be used.
-
-
Incorrect Base or Solvent: The base (typically an amine like triethylamine or diisopropylamine) acts as both a base and a solvent. Its purity is critical.
-
Solution: Use freshly distilled, anhydrous triethylamine. The choice of solvent can also be critical; while triethylamine often works well, some protocols may specify co-solvents like THF or DMF to improve solubility.[4]
-
-
Homocoupling of Alkyne (Glaser Coupling): The alkyne can couple with itself, especially in the presence of oxygen, consuming starting material.
-
Solution: This is another reason to maintain strict inert conditions. Adding the alkyne slowly to the reaction mixture can also minimize its concentration at any given time, favoring the cross-coupling pathway.
-
-
Poor Intramolecular Cyclization: The second step, the ring closure, can be sluggish.
-
Solution: The cyclization of the o-alkynylphenol intermediate is often promoted by heat or the addition of a stronger base. If the coupling product is isolated but fails to cyclize, resubmitting it to harsher conditions (e.g., refluxing in a higher boiling solvent like xylene or adding a base like K₂CO₃) may be necessary. Some modern methods use specific catalysts for this 5-endo-dig cyclization.[5]
-
Caption: Troubleshooting decision tree for low-yield benzofuran formation.
Question 2: The reduction of the nitro group is sluggish, incomplete, or leads to decomposition. How can I optimize this step?
The reduction of an aromatic nitro group is a standard transformation, but the presence of the electron-rich benzofuran ring can sometimes lead to complications.
Probable Causes & Solutions:
-
Choice of Reducing Agent: Not all reducing agents are suitable. Harsh conditions can potentially reduce or open the furan ring.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is often the most reliable method for this specific substrate. It is mild, selective for the nitro group, and generally does not affect the benzofuran core. The reaction is typically run in a protic solvent like ethanol at reflux.
-
Catalytic Hydrogenation (H₂/Pd-C): While effective, over-reduction or hydrogenolysis of other functional groups can be a risk. It requires careful monitoring of hydrogen uptake and reaction time. Ensure the catalyst is active and the system is properly purged.
-
Iron/Ammonium Chloride (Fe/NH₄Cl): This is a classic, cost-effective method that works well in a mixed solvent system like ethanol/water. It is generally very mild and selective.
-
-
Incomplete Reaction: The reaction stalls before all the starting material is consumed.
-
Solution: Ensure a sufficient stoichiometric excess of the reducing agent is used (typically 3-5 equivalents for SnCl₂ or Fe). If using catalytic hydrogenation, ensure the catalyst has not been poisoned and that there is adequate pressure and agitation to ensure good mixing of the gas, liquid, and solid phases.
-
-
Difficult Workup: The workup for metal-based reductions can be challenging. For SnCl₂ reductions, tin salts can precipitate, trapping the product.
-
Solution: After the reaction is complete, basify the mixture carefully (e.g., with saturated NaHCO₃ or dilute NaOH) to a pH > 8. This precipitates tin hydroxides. The product can then be thoroughly extracted with an organic solvent like ethyl acetate. Filtering the entire mixture through a pad of Celite® after basification is highly recommended to remove the fine inorganic precipitates.
-
Data Summary: Comparison of Nitro Reduction Methods
| Reducing System | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| SnCl₂·2H₂O (4 eq.) | Ethanol | 78 | 85-95 | Highly reliable; workup requires careful basification and filtration. |
| H₂ (1 atm), 10% Pd/C | Methanol/EtOAc | 25 | 90-98 | Clean reaction; requires specialized equipment; risk of over-reduction. |
| Fe powder (5 eq.), NH₄Cl | Ethanol/H₂O | 78 | 80-90 | Cost-effective and mild; generates significant iron sludge during workup. |
Question 3: I am having difficulty purifying the final product, this compound. It streaks badly on my silica gel column. What should I do?
The basicity of the amine is the primary cause of purification challenges on standard silica gel.
Probable Causes & Solutions:
-
Interaction with Acidic Silica: Standard silica gel has acidic silanol groups on its surface, which strongly and often irreversibly bind to basic amines, causing significant streaking and product loss.
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (e.g., Hexane/Ethyl Acetate) will "deactivate" the acidic sites on the silica, allowing the amine to elute cleanly as a sharp band.
-
Solution 2 (Use Deactivated Silica): Use commercially available deactivated or basic silica gel (e.g., alumina, basic Grade I) for chromatography.
-
Solution 3 (Salt Formation & Filtration): A highly effective non-chromatographic method is to purify via salt formation. Dissolve the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol. The amine hydrochloride salt will often precipitate as a clean solid, which can be collected by filtration. The free amine can then be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q: Are there viable alternative synthetic routes to this compound? A: Yes. While the nitro-reduction pathway is common, other strategies exist. One alternative is to start with a p-aminophenol derivative, protect the amine (e.g., as an acetamide), perform the benzofuran synthesis, and then deprotect the amine in the final step. This can be effective but adds two steps (protection/deprotection) to the sequence. Another advanced method could involve a late-stage C-H amination at the 6-position of a pre-formed 2-ethylbenzofuran, though this would require significant methods development.
Q: What is the best way to synthesize the 2-iodo-4-nitrophenol starting material? A: 2-Iodo-4-nitrophenol can be synthesized from 4-nitrophenol via direct iodination. A common and effective method involves treating 4-nitrophenol with sodium iodide (NaI) and an oxidant like sodium hypochlorite (NaOCl, household bleach) in a basic aqueous solution (e.g., NaOH in methanol/water). The reaction is typically fast and provides the desired product with good regioselectivity.[6]
Q: What analytical techniques are essential for monitoring this synthesis? A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction. Use a UV lamp (254 nm) for visualization, as benzofurans are typically UV-active. Staining with potassium permanganate can also be useful for detecting consumed starting materials.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of intermediates and the final product. Key signals to look for in the final product include the ethyl group protons (a quartet and a triplet), the aromatic protons on both rings, and the characteristic furan proton singlet.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, confirming that the desired transformation has occurred.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-6-nitrobenzofuran
This protocol combines the Sonogashira coupling and subsequent cyclization into a one-pot procedure.
-
Setup: To a dry Schlenk flask, add 2-iodo-4-nitrophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine via syringe until a concentration of ~0.2 M is reached. Stir for 5 minutes. Add 1-butyne (1.5 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under argon. Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours, once the starting phenol spot has disappeared and a new, lower Rf product spot is dominant.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove triethylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Ethyl-6-nitrobenzofuran as a solid.
Protocol 2: Reduction to this compound
-
Setup: In a round-bottom flask, dissolve 2-Ethyl-6-nitrobenzofuran (1.0 eq.) in absolute ethanol (~0.1 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the solution in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete in 1-3 hours. Monitor by TLC until the starting nitro compound is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Basification & Extraction: Add ethyl acetate to the residue. Cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases.
-
Filtration: Filter the entire slurry through a pad of Celite®, washing thoroughly with ethyl acetate. This step is critical to remove the tin salts.
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. If necessary, further purify using the column chromatography methods described in the troubleshooting section.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. prepchem.com [prepchem.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004024707A2 - Process for preparing amine type substituted benzofurans - Google Patents [patents.google.com]
Optimizing reaction conditions for 2-Ethylbenzofuran-6-amine synthesis
Welcome to the technical support guide for the synthesis of 2-Ethylbenzofuran-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-tested perspective on a robust synthetic strategy, focusing on practical troubleshooting and the chemical principles behind each step. Our goal is to empower you to overcome common experimental hurdles and achieve a successful, reproducible synthesis.
Overview of Recommended Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence starting from a commercially available substituted phenol. This pathway leverages a powerful palladium-catalyzed cross-coupling reaction to construct the core benzofuran scaffold, followed by a straightforward functional group transformation to install the target amine.
The chosen strategy involves:
-
Sonogashira Coupling: A palladium/copper-catalyzed reaction between 2-iodo-4-nitrophenol and 1-butyne to form a key alkyne intermediate.
-
Intramolecular Cyclization (Annulation): The subsequent base- or catalyst-mediated ring closure of the alkyne intermediate to form the 2-ethyl-6-nitrobenzofuran core. This is often performed in a one-pot fashion with the preceding coupling step.
-
Nitro Group Reduction: Chemical reduction of the 6-nitro group to the final 6-amino functionality.
This pathway is selected for its high convergence, reliance on well-understood and robust reactions, and the commercial availability of the starting materials.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol represents a validated starting point. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of products.
Steps 1 & 2: One-Pot Synthesis of 2-Ethyl-6-nitrobenzofuran via Sonogashira Coupling and Cyclization
Causality: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds[1][2][3]. It utilizes a dual catalytic system: a palladium(0) complex, which activates the aryl iodide through oxidative addition, and a copper(I) co-catalyst, which forms a copper(I) acetylide intermediate. This facilitates the transmetalation step in the palladium catalytic cycle[4]. The subsequent intramolecular cyclization (annulation) is typically promoted by the amine base or the palladium catalyst itself to form the benzofuran ring.
Reagents & Equipment:
-
2-iodo-4-nitrophenol
-
1-Butyne (can be bubbled from a cylinder or condensed at low temperature)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodo-4-nitrophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous, degassed solvent (e.g., THF) to dissolve the solids.
-
Add the amine base (e.g., TEA, 3.0 eq).
-
Bubble 1-butyne (1.5-2.0 eq) through the solution for 10-15 minutes at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-ethyl-6-nitrobenzofuran.
Step 3: Reduction of 2-Ethyl-6-nitrobenzofuran to this compound
Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Stannous chloride (SnCl₂) in a polar protic solvent like ethanol is a classic and reliable method that proceeds via electron transfer from Sn(II) to the nitro group under acidic conditions generated in situ[5]. Alternatively, metals like iron or zinc in acidic media (e.g., HCl or acetic acid) are effective and economical. A newer, highly chemoselective method involves using sodium borohydride with iron(II) chloride (NaBH₄-FeCl₂), which can be advantageous if other reducible functional groups are present[6].
Reagents & Equipment:
-
2-ethyl-6-nitrobenzofuran
-
Reducing agent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe))
-
Solvent (e.g., Ethanol (EtOH), Acetic Acid (AcOH), or Tetrahydrofuran (THF))
-
Acid (e.g., concentrated Hydrochloric acid (HCl))
-
Round-bottom flask, condenser, magnetic stirrer
Procedure (using SnCl₂):
-
Dissolve 2-ethyl-6-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: Decision tree for troubleshooting low overall reaction yield.
Troubleshooting Table
| Question / Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Q: My Sonogashira coupling (Step 1) is sluggish or fails to start. TLC shows only starting material. | 1. Inactive Palladium Catalyst: The Pd(0) active species has been oxidized. 2. Insufficiently Anhydrous/Inert Conditions: Oxygen can deactivate the catalyst, and water can interfere with the base and metal acetylide formation. 3. Poor Quality Reagents: The amine base may contain water, or the solvent may not be properly degassed. | 1. Use a fresh batch of palladium catalyst. If using Pd(PPh₃)₂Cl₂, it is pre-reduced in situ, but prolonged exposure to air can be detrimental. 2. Ensure your reaction flask is properly dried and purged with an inert gas. Use Schlenk techniques. Solvents should be anhydrous and thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes. 3. Use freshly distilled amine base over KOH. This ensures it is anhydrous and free of carbonate impurities. |
| Q: I see a new spot on TLC, but it's not my desired nitrobenzofuran. Mass spec suggests it's the coupled but uncyclized alkyne intermediate. | 1. Insufficient Temperature/Time for Cyclization: The annulation step requires a higher energy input than the initial coupling. 2. Base is too weak: While TEA is often sufficient, some substrates require a stronger base to facilitate the deprotonation of the phenolic hydroxyl group for the cyclization. | 1. Increase the reaction temperature. After confirming the coupling is complete, raising the temperature to 80-100 °C can often drive the cyclization to completion. 2. Consider a stronger base. Adding a base like potassium carbonate (K₂CO₃) after the initial coupling can promote the cyclization step. |
| Q: My nitro-reduction (Step 3) is incomplete, and I have a mixture of starting material and product. | 1. Insufficient Reducing Agent: The stoichiometry of the reduction can be sensitive to impurities or side reactions. 2. Reaction Time is too short. 3. Inadequate Acid Concentration (for Fe/HCl method): The reaction requires an acidic medium to proceed. | 1. Add more reducing agent. For SnCl₂, add another 1-2 equivalents and continue refluxing. 2. Increase the reaction time. Monitor by TLC every hour until the starting material spot has completely disappeared. 3. If using Fe/HCl, add additional concentrated HCl dropwise. Ensure the mixture remains acidic throughout the reaction. |
| Q: During the workup of the reduction, I get a persistent emulsion or poor recovery after extraction. | 1. Formation of Metal Hydroxides: When basifying the acidic reaction mixture (especially with SnCl₂), fine precipitates of tin hydroxides can form, stabilizing emulsions. 2. Product is partially water-soluble as an amine salt. | 1. Filter the entire basified mixture through a pad of Celite before extraction. This will remove the bulk of the metal salts. Adding more brine during extraction can also help break emulsions. 2. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. This ensures the product is in its free-base form, which is more soluble in organic solvents. Perform multiple extractions (3-4 times) with a generous volume of solvent. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different alkyne to make other 2-substituted benzofurans?
-
A1: Yes, the Sonogashira coupling is highly versatile. You can use various terminal alkynes to synthesize a library of 2-substituted benzofurans. However, be aware that sterically hindered or electronically poor alkynes may require optimization of the reaction conditions[2].
-
-
Q2: Is it possible to introduce the amine group at the 6-position on a pre-formed 2-ethylbenzofuran?
-
A2: While possible, it is generally more complex. It would likely involve a nitration step, but directing nitration specifically to the 6-position can be challenging and may lead to a mixture of isomers. The presented strategy of starting with the nitro group already in place is more regioselective and efficient.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: 1-Butyne is a flammable gas; handle it in a well-ventilated fume hood and ensure there are no ignition sources. Palladium catalysts can be pyrophoric upon exposure to air after the reaction, especially when filtered on Celite or charcoal. Quench the filter cake carefully with water. Strong acids and bases (HCl, NaOH) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q4: How can I best monitor the progress of these reactions?
-
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots. A typical mobile phase would be a mixture of hexanes and ethyl acetate. For Step 1/2, you should see the consumption of the 2-iodo-4-nitrophenol and the appearance of the less polar 2-ethyl-6-nitrobenzofuran product. For Step 3, the product amine will be significantly more polar than the starting nitro compound. LC-MS is an excellent confirmatory tool to check the masses of intermediates and the final product.
-
References
Technical Support Center: Purification of 2-Ethylbenzofuran-6-amine
As Senior Application Scientists, we understand that the successful synthesis of a target molecule is only half the battle; rigorous purification is paramount to ensuring reliable downstream results in drug discovery and development. This guide provides field-proven insights and troubleshooting strategies for the purification of 2-Ethylbenzofuran-6-amine, a key intermediate with a structure prone to specific purification challenges.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Question: My crude product is a dark, intractable oil. What are the likely causes and how can I purify it?
Answer: Dark, oily crude products are common with aromatic amines due to aerial oxidation and the presence of polymeric impurities formed during the reaction. The amine functionality makes the benzofuran ring highly susceptible to oxidation, which generates colored byproducts.
-
Immediate Cause: Exposure of the crude reaction mixture or the isolated product to air and light. The basic nature of the amine can also catalyze side reactions.
-
Troubleshooting Steps:
-
Work-up Under Inert Atmosphere: If possible, perform the reaction work-up and solvent evaporation under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Adsorbent Treatment: Before concentrating the organic extracts, consider stirring with activated charcoal for 15-20 minutes to adsorb a significant portion of the colored, high-molecular-weight impurities. Use a pad of Celite® for filtration to remove the charcoal completely.
-
Prioritize Column Chromatography: Direct crystallization from a dark oil is often unsuccessful. Flash column chromatography is the most effective method for separating the target compound from both polar baseline impurities and non-polar starting materials. Aromatic amines are known to be challenging to analyze and purify via chromatography due to their basicity, which can cause peak tailing on silica gel.[1]
-
Question: I'm seeing significant tailing and poor separation of my compound during flash column chromatography on silica gel. How can I resolve this?
Answer: This is a classic issue when purifying amines on silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly and irreversibly adsorb the basic amine, leading to "tailing" or "streaking" down the column. This results in broad peaks, poor separation, and often, loss of the compound.
-
The Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, interacting strongly with the acidic protons of the silica gel surface.
-
Solution: Deactivation of Silica Gel:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) is added to the solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your this compound to travel through the column with minimal interaction, resulting in sharper peaks and better separation.
-
Slurry Deactivation: For particularly difficult separations, you can prepare a slurry of the silica gel in your starting mobile phase containing 1% triethylamine before packing the column. This ensures the entire stationary phase is thoroughly deactivated.
-
Question: My final product shows a single spot on the TLC plate, but the NMR spectrum indicates the presence of residual solvent. How can I remove it?
Answer: Residual solvents can be stubborn to remove, especially high-boiling point solvents like DMF, DMSO, or even ethyl acetate if the product is an oil.
-
Solution: High Vacuum and Gentle Heating: Place the sample under a high vacuum (using a Schlenk line or high-vacuum pump, not just a rotary evaporator) for several hours. Gentle heating (30-40°C) can be applied, provided your compound is thermally stable.
-
Solvent Trituration/Re-precipitation:
-
Dissolve your oily product in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether).
-
Add this solution dropwise to a vigorously stirring, large volume of a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane).
-
Your product should precipitate as a solid or a cleaner oil. The residual high-boiling solvent will remain in the solution.
-
Decant the solvent and dry the purified product under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for TLC analysis and column chromatography of this compound?
A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. Given the aromatic nature and the amine group, a hexane/ethyl acetate system is ideal.
-
TLC Analysis: Begin with a 4:1 Hexane:Ethyl Acetate mixture. This should give you an initial idea of the compound's polarity. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the product spot, which is optimal for column chromatography separation.
-
Column Chromatography: Use a slightly more non-polar solvent system than the one that gave the ideal TLC Rf. For example, if 4:1 Hexane:EtOAc gives an Rf of 0.3, start the column with 9:1 or 8:1 Hexane:EtOAc. You can then run a gradient, slowly increasing the proportion of ethyl acetate to elute your compound. Crucially, remember to add ~1% triethylamine to your solvent system to prevent tailing.
| Method | Recommended Solvent System | Target Rf / Elution Profile | Notes |
| TLC Analysis | Hexane / Ethyl Acetate | 0.25 - 0.35 | Start with 4:1 ratio and adjust as needed. |
| Flash Chromatography | Hexane / Ethyl Acetate + 1% Triethylamine | Gradient elution, starting more non-polar than TLC conditions. | The addition of triethylamine is critical for good peak shape. |
Q2: Is recrystallization a viable purification method for this compound?
A2: Recrystallization can be an excellent final purification step if your product is a solid and has >90% purity after chromatography. However, it is often difficult for crude materials that are oils or have significant impurities.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often required. Good candidates to screen would be:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
-
-
Procedure: Dissolve the compound in the minimum amount of the hot solvent (or the "good" solvent in a mixed pair), then slowly add the "poor" solvent (e.g., water or hexane) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Q3: How should I store the purified this compound?
A3: As an aromatic amine, the compound is susceptible to slow oxidation and degradation upon exposure to air and light, often indicated by a change in color.
-
Storage Conditions: Store the purified compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen).[2] For long-term storage, keeping it in a freezer at -20°C is recommended.[3]
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for purifying this compound from a crude reaction mixture.
1. Preparation of the Silica Gel Slurry: a. In a beaker, add 100 g of silica gel (60 Å, 230-400 mesh) to ~400 mL of the initial column solvent (e.g., 9:1 Hexane:Ethyl Acetate). b. Add 4 mL of triethylamine (1% v/v) to the slurry. c. Stir gently to create a homogenous slurry, ensuring no dry clumps remain.
2. Packing the Column: a. Secure a glass chromatography column vertically. Ensure the stopcock is closed. b. Pour the silica gel slurry into the column. c. Open the stopcock to drain the solvent, collecting it for reuse. Continuously tap the column gently to ensure even packing of the silica bed. d. Add more slurry until the desired column height is reached (typically ~20-25 cm). Do not let the top of the silica bed run dry.
3. Sample Loading: a. Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane or the column eluent. b. In a separate flask, add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel ("dry loading"). This technique generally provides superior separation compared to loading the sample as a liquid. d. Carefully add the dry-loaded sample as a thin layer on top of the packed silica bed.
4. Running the Column: a. Gently add the initial eluent (9:1 Hexane:EtOAc + 1% NEt₃) to the column without disturbing the top layer. b. Apply positive pressure (using a flask bulb or air line) to begin eluting the solvent through the column. c. Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions. d. If the product does not elute, gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 Hexane:EtOAc, always containing 1% NEt₃).
5. Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Evaporate the solvent using a rotary evaporator. c. Place the resulting product under high vacuum for several hours to remove any residual solvent and triethylamine.
Visualized Workflows
References
Technical Support Center: Synthesis of 2-Ethylbenzofuran-6-amine and Management of Side-Product Formation
Introduction
Welcome to the technical support guide for the synthesis of 2-Ethylbenzofuran-6-amine. This molecule is a crucial building block for novel therapeutic agents and advanced materials. Its synthesis, while conceptually straightforward, presents several challenges, primarily related to side-product formation and purification. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into a reliable synthetic pathway, robust troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of this synthesis and maximize your yield and purity.
Our approach is based on a common and reliable two-step synthetic sequence: the formation of a nitro-substituted benzofuran core, followed by the reduction of the nitro group to the target amine. We will delve into the causality behind each experimental choice and provide self-validating protocols to ensure scientific integrity and reproducibility.
Proposed Synthetic Pathway
The most common and cost-effective route to this compound involves two key transformations:
-
Step 1: Benzofuran Ring Formation. Synthesis of 2-Ethyl-6-nitrobenzofuran via a base-mediated condensation and cyclization of 4-nitrophenol with an appropriate α-haloketone (e.g., 1-bromobutan-2-one).
-
Step 2: Nitro Group Reduction. Reduction of the 2-Ethyl-6-nitrobenzofuran intermediate to the final product, this compound, using a chemoselective reducing agent like stannous chloride (SnCl₂).
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-6-nitrobenzofuran (Step 1)
Materials:
-
4-Nitrophenol
-
1-Bromobutan-2-one
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-bromobutan-2-one (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-nitrophenol spot is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Ethyl-6-nitrobenzofuran as a solid.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
2-Ethyl-6-nitrobenzofuran
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve 2-Ethyl-6-nitrobenzofuran (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[2] Due to the basic nature of the amine, it is often beneficial to use a column packed with amine-functionalized silica or to add a small amount of a competing amine (e.g., 0.5-1% triethylamine) to the eluent to prevent peak tailing.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield for the synthesis of 2-Ethyl-6-nitrobenzofuran (Step 1) is very low. What are the common causes and solutions?
A1: Low yield in the first step is a frequent issue stemming from several potential side reactions or suboptimal conditions.
-
Causality: The reaction proceeds via an initial O-alkylation of the 4-nitrophenol to form an ether intermediate, followed by an intramolecular aldol-type condensation and dehydration to form the furan ring. Side reactions can compete with this desired pathway.
-
Potential Side-Products:
-
Unreacted Starting Material: Incomplete reaction due to insufficient heating, short reaction time, or inactive base.
-
O-Alkylated Intermediate: The ether intermediate may fail to cyclize if the conditions are not vigorous enough to promote the intramolecular condensation.
-
C-Alkylated Phenol: Direct alkylation of the aromatic ring (Friedel-Crafts type) can occur, though it is less common under these conditions.
-
Formation of 3-Ethyl Isomer: While the reaction of phenols with α-haloketones generally favors the 2-substituted product, harsh conditions or alternative mechanisms can sometimes lead to the 3-substituted isomer.
-
Caption: Troubleshooting workflow for low yield in Step 1.
Q2: The reduction of the nitro group (Step 2) is sluggish or incomplete. What should I do?
A2: Incomplete reduction is typically due to issues with the reducing agent or reaction conditions.
-
Causality: The reduction of an aromatic nitro group by SnCl₂ is a multi-electron transfer process. The activity of the SnCl₂ can be affected by its quality and the reaction environment.[5]
-
Troubleshooting Steps:
-
Check the Quality of SnCl₂·2H₂O: Stannous chloride can oxidize over time. Use a fresh, unopened bottle or verify the quality of your reagent.
-
Increase Equivalents: For stubborn reductions, increasing the equivalents of SnCl₂·2H₂O to 5 or even 6 equivalents can help drive the reaction to completion.
-
Ensure Acidic Conditions (Initially): While the reaction is worked up under basic conditions, the reduction itself proceeds more effectively in an acidic environment, which is naturally created by the hydrolysis of SnCl₂ in ethanol. Adding a small amount of concentrated HCl can sometimes accelerate the reaction, but be cautious as this can promote other side reactions.
-
Extend Reaction Time: Monitor by TLC and allow the reaction to reflux for a longer period if necessary.
-
Q3: After the reduction step, my product is contaminated with colored impurities and is difficult to purify. What are these side-products?
A3: The reduction of nitroarenes can sometimes lead to partially reduced intermediates or condensed side-products, especially if the reaction is not driven to completion or if air (oxygen) is introduced during the process.[1]
-
Causality and Potential Side-Products: The reduction proceeds through nitroso and hydroxylamine intermediates. These intermediates can be stable enough to be isolated or can react with each other, leading to dimeric species.
-
Nitroso Intermediate (Ar-NO): Can impart a greenish color to the reaction mixture.
-
Hydroxylamine Intermediate (Ar-NHOH): A common intermediate.
-
Azoxy and Azo Compounds (Ar-N=N(O)-Ar and Ar-N=N-Ar): These are formed from the condensation of the nitroso and hydroxylamine intermediates and are often highly colored (yellow to red/orange). Their formation is more likely under neutral or basic reduction conditions, but can occur with SnCl₂ if the reaction stalls.
-
-
Purification Strategy:
-
Workup: A proper basic workup (as described in Protocol 2) is crucial to precipitate tin salts, which can trap impurities. Thoroughly washing the combined organic layers is essential.
-
Chromatography: These dimeric impurities have significantly different polarities from the desired amine. Flash column chromatography is usually effective for their removal.[2] Using an amine-functionalized column or adding triethylamine to the eluent is highly recommended to obtain a pure, stable product, as acidic silica can cause the amine product to streak or degrade.[3][4][6]
-
Caption: Pathway of nitro reduction and formation of dimeric side-products.
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods for the benzofuran ring formation in Step 1? A1: Yes, several methods exist for synthesizing benzofurans. Palladium-catalyzed methods, such as the Sonogashira coupling followed by cyclization or one-pot enolate arylation, offer milder conditions and broader substrate scope but often require more expensive catalysts and ligands.[7][8][9] For industrial scale, the classical base-mediated cyclization described here is often preferred due to its cost-effectiveness.
Q2: Can I use catalytic hydrogenation for the nitro reduction in Step 2? A2: Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a very clean and effective method for nitro group reduction. However, it requires specialized equipment (hydrogenator) and carries safety risks associated with flammable hydrogen gas. Additionally, the catalyst can sometimes be sensitive to impurities. For lab-scale synthesis, metal/acid reductions like SnCl₂/HCl or Fe/HCl are often more convenient.
Q3: What are the best analytical methods to monitor the reaction and characterize the products? A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots. For Step 2, staining with ninhydrin can help visualize the amine product.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products and can help identify impurities.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches (~3300-3500 cm⁻¹) of the amine.
-
Q4: My final amine product is unstable and changes color upon storage. How can I prevent this? A4: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities. To ensure stability:
-
Ensure High Purity: Residual acidic impurities or tin salts can catalyze degradation. Ensure your final product is purified thoroughly.
-
Store Under Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Refrigerate: Store the compound in a refrigerator or freezer to slow down potential degradation pathways.
-
Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil.
Data Summary Table
| Step | Reaction | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Benzofuran Formation | 4-Nitrophenol, 1-Bromobutan-2-one | K₂CO₃ (Base) | Acetone | 56 | 12-16 | 60-75% |
| 2 | Nitro Reduction | 2-Ethyl-6-nitrobenzofuran | SnCl₂·2H₂O | Ethanol | 78 | 2-4 | 80-95% |
References
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethylbenzofuran-6-amine
Welcome to the technical support center for the synthesis of 2-Ethylbenzofuran-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and related benzofuran scaffolds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.
Introduction: The Importance and Challenges of Synthesizing this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzofuran core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. However, constructing this scaffold, particularly with the desired substitution pattern, can be challenging. Researchers often face issues with low yields, competing side reactions, and difficult purifications.
This guide will focus on a common and effective synthetic strategy: a multi-step sequence involving Sonogashira coupling , intramolecular cyclization , and nitro group reduction . We will dissect each critical stage of this pathway to provide actionable solutions for yield improvement.
Overview of a Common Synthetic Route
A reliable method for constructing the this compound core involves a palladium-catalyzed Sonogashira coupling followed by a cyclization and subsequent reduction. This modular approach allows for the synthesis of various derivatives.[1][2][3] The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low to no conversion in Sonogashira coupling step. | 1. Inactive Catalyst: Palladium or copper catalyst has been deactivated by oxygen.[4] 2. Poor Base Choice: The base is not strong enough or is sterically hindered. 3. Solvent Issues: Solvent is not anhydrous, leading to catalyst deactivation.[4] | Solution 1 (Catalyst): Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use. Use freshly opened catalysts or those stored properly in a desiccator. Solution 2 (Base): Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is fresh and dry. Solution 3 (Solvent): Use anhydrous solvents. Dry solvents over molecular sieves or by distillation if necessary. |
| Formation of homocoupling byproduct (diacetylene) in Sonogashira step. | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings. | Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Adding the alkyne slowly to the reaction mixture can also minimize its concentration and reduce the rate of homocoupling. |
| Incomplete or slow cyclization of the o-alkynylphenol intermediate. | 1. Insufficient Base Strength: The phenoxide, the active nucleophile for cyclization, is not being formed in sufficient concentration. 2. Steric Hindrance: Substituents on the aromatic ring or alkyne may hinder the 5-endo-dig cyclization. 3. Low Temperature: The reaction may require thermal energy to overcome the activation barrier. | Solution 1 (Base): Switch to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Solution 2 (Catalysis): This cyclization can be catalyzed by various metals. Gold(I) catalysts are particularly effective for the cyclization of o-alkynylphenols.[5][6][7] Copper(I) iodide, often present from the Sonogashira step, can also promote cyclization. Solution 3 (Temperature): Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC. |
| Low yield during the final nitro group reduction. | 1. Incomplete Reaction: The reducing agent is not potent enough or has been consumed. 2. Over-reduction or Side Reactions: Stronger reducing agents like LiAlH₄ can sometimes lead to undesired side reactions on the benzofuran core. 3. Product Degradation: The resulting amine can be sensitive to air oxidation, especially during workup. | Solution 1 (Reagent): A common and reliable method is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. Ensure you use a sufficient molar excess (typically 3-5 equivalents). Catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is another excellent, clean alternative. Solution 2 (Workup): During the aqueous workup, keep the solution cool. After extraction, quickly dry the organic phase and evaporate the solvent under reduced pressure. Solution 3 (Purification): The product amine can be sensitive. Purification by column chromatography should be done efficiently. Consider using a silica gel column that has been treated with a small amount of triethylamine in the eluent to prevent streaking and degradation. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-(But-1-yn-1-yl)-5-nitrophenol (Sonogashira Coupling)
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodo-5-nitrophenol (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF as the solvent.
-
Bubble 1-butyne gas through the solution (or add liquid 1-butyne, ~1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the o-alkynylphenol intermediate.
Protocol 2: Synthesis of 2-Ethyl-6-nitrobenzofuran (Intramolecular Cyclization)
-
Dissolve the 2-(but-1-yn-1-yl)-5-nitrophenol (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.
Protocol 3: Synthesis of this compound (Nitro Reduction)
-
Dissolve the 2-ethyl-6-nitrobenzofuran (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish and gives a complex mixture. What should I check first? A1: The most common culprit is atmospheric oxygen deactivating your catalyst.[4] Ensure your entire setup is under a positive pressure of an inert gas (argon or nitrogen) and that all your solvents have been properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle). Also, verify the quality of your palladium catalyst and base.
Q2: Can I perform the Sonogashira coupling and the cyclization in one pot? A2: Yes, one-pot procedures for benzofuran synthesis are well-documented and can improve overall efficiency.[2][3][8] After the Sonogashira coupling is complete (as determined by TLC), you can often add the base for the cyclization (like K₂CO₃) and heat the same reaction mixture. This avoids a separate workup and purification step for the intermediate.
Q3: The final amine product is dark-colored and seems to decompose upon standing. How can I improve its stability? A3: Aromatic amines, especially those with electron-rich heterocyclic rings, can be susceptible to air oxidation. It is best to store the final product under an inert atmosphere and in a freezer. If you plan to use it in a subsequent step, it's often best to use it immediately after preparation. For long-term storage, converting the amine to a more stable salt (e.g., the hydrochloride salt) is a common strategy.
Q4: What is the mechanism of the base-mediated intramolecular cyclization? A4: The mechanism involves a 5-endo-dig cyclization. The base deprotonates the phenolic hydroxyl group to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the internal carbon of the alkyne triple bond. A subsequent protonation step yields the benzofuran ring.
Caption: Simplified mechanism of base-mediated cyclization.
References
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Cyclization Reactions for Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the benzofuran scaffold via cyclization reactions. As a Senior Application Scientist, my goal is to provide not just procedural solutions, but a deeper understanding of the underlying chemical principles that govern these transformations. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common strategies for synthesizing the benzofuran core using cyclization reactions?
A1: The synthesis of benzofurans typically involves the intramolecular or intermolecular formation of the crucial C-O and C-C bonds that constitute the furan ring fused to a benzene ring.[1] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include:
-
Palladium-Catalyzed Reactions: These are versatile and widely employed methods, often involving a Sonogashira or Heck coupling followed by an intramolecular cyclization. A common approach is the coupling of o-iodophenols with terminal alkynes.[1]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions.[1]
-
Acid-Catalyzed Cyclization: This method often involves the cyclization of precursors like ortho-alkynylphenols or acetals under acidic conditions.[2]
-
Perkin Rearrangement: A classic method involving the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran.[3][4]
Troubleshooting Guide: Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions, such as Sonogashira and Heck couplings followed by cyclization, are powerful tools for benzofuran synthesis. However, their success is highly dependent on the fine-tuning of various reaction parameters.
Q2: My Sonogashira-type cyclization of an o-iodophenol and a terminal alkyne is giving a low yield (<20%). What are the likely causes and how can I improve it?
A2: Low yields in Sonogashira-type cyclizations for benzofuran synthesis are a frequent issue and can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Potential Cause 1: Catalyst Deactivation The palladium catalyst is susceptible to deactivation through various pathways, including the formation of palladium black (inactive palladium metal precipitate) or poisoning by impurities.[5]
-
Expert Insight: The active catalytic species is a Pd(0) complex. If the supporting ligands are not effectively stabilizing this species, or if the reaction temperature is too high, the complexes can agglomerate and precipitate as palladium black.[5]
Troubleshooting Protocol 1: Catalyst System Optimization
-
Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and stabilize the Pd(0) center.[6]
-
Action: Screen a panel of phosphine ligands. Good starting points include triphenylphosphine (PPh₃), and for more challenging substrates, consider bulky biaryl phosphines like XPhos or SPhos.[7]
-
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Purity: Use anhydrous and degassed solvents. Water can interfere with the catalytic cycle.[8]
Potential Cause 2: Suboptimal Base or Solvent The choice of base and solvent significantly impacts the reaction rate and yield by influencing the solubility of reactants and the stability of the catalyst.
-
Expert Insight: For Sonogashira couplings, an amine base like triethylamine (Et₃N) often serves as both the base and a solvent.[9] However, for intramolecular Heck reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or NMP are common.[10]
Troubleshooting Protocol 2: Reaction Condition Optimization
-
Base Screening: If using an inorganic base, switch to a different one. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity.
-
Solvent Screening: If catalyst precipitation is observed, a change in solvent may be necessary. For Sonogashira reactions, if THF is being used, switching to neat Et₃N can sometimes prevent the formation of palladium black.
-
Temperature Adjustment: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Try lowering the temperature and increasing the reaction time.
Q3: I am observing the uncyclized Sonogashira coupling product as the major product instead of the desired benzofuran. How can I promote the final cyclization step?
A3: The formation of the coupled intermediate without subsequent cyclization indicates that the conditions are favorable for C-C bond formation but not for the intramolecular C-O bond formation.
-
Expert Insight: The cyclization step, which is essentially an intramolecular nucleophilic attack of the phenoxide onto the alkyne, can have a higher activation energy barrier than the initial coupling.
Troubleshooting Protocol 3: Promoting Intramolecular Cyclization
-
Increase Temperature: After confirming the formation of the coupled intermediate by TLC or LC-MS, consider increasing the reaction temperature to overcome the activation barrier for cyclization.
-
Change the Base: A stronger base may be required to fully deprotonate the phenol, making the resulting phenoxide a more potent nucleophile for the cyclization step. Consider switching from an amine base to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ for the cyclization phase of the reaction.
-
Solvent Effects: A more polar solvent can sometimes better solvate the transition state of the cyclization, thereby lowering the activation energy.
Visualizing the Troubleshooting Workflow for Low-Yield Palladium-Catalyzed Benzofuran Synthesis
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Troubleshooting Guide: Acid-Catalyzed Cyclizations
Acid-catalyzed cyclizations are a common method for synthesizing benzofurans from precursors such as ortho-alkynylphenols or acetals. However, these reactions can be plagued by side reactions and regioselectivity issues.
Q4: My acid-catalyzed cyclization of an ortho-alkynylphenol is giving a mixture of regioisomers. How can I improve the regioselectivity?
A4: The regioselectivity of the cyclization is determined by which carbon of the alkyne is attacked by the phenolic oxygen. This can be influenced by both electronic and steric factors, and the reaction can be under either kinetic or thermodynamic control.[11][12]
-
Expert Insight: Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. This is often the product resulting from the attack at the more sterically accessible position or the one that proceeds through a more stable carbocation intermediate. Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major isomer.[13][14]
Troubleshooting Protocol 4: Improving Regioselectivity
-
Temperature Study: Perform the reaction at a range of temperatures (e.g., from 0 °C to reflux) to determine if the product ratio is temperature-dependent. This will indicate whether you are operating under kinetic or thermodynamic control.
-
Choice of Acid: The nature of the acid catalyst can influence the regioselectivity.
-
Action: Screen a variety of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, FeCl₃).[15] Lewis acids may coordinate differently to the substrate, altering the electronic distribution and favoring one regioisomer.
-
-
Solvent Effects: The solvent can influence the stability of the intermediates and transition states. A systematic screening of solvents with varying polarities is recommended.
Q5: I am attempting an acid-catalyzed cyclization of an acetal, but the reaction is sluggish and gives a low yield. What can I do?
A5: The efficiency of acetal cyclization for benzofuran synthesis depends on the effective formation of a key oxonium ion intermediate.[2]
-
Expert Insight: The reaction is initiated by protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. The subsequent intramolecular nucleophilic attack by the aromatic ring leads to the benzofuran product.[2] A sluggish reaction suggests that the formation of the oxonium ion is slow or that the nucleophilicity of the aromatic ring is insufficient.
Troubleshooting Protocol 5: Enhancing Acetal Cyclization
-
Stronger Acidic Conditions: If using a mild acid, consider switching to a stronger acid like polyphosphoric acid (PPA) to facilitate the formation of the oxonium ion.
-
Higher Temperature: These reactions often require elevated temperatures (e.g., >100 °C) to drive the formation of the oxonium ion intermediate.[2]
-
Substrate Modification: If possible, consider adding an electron-donating group to the aromatic ring to increase its nucleophilicity and facilitate the cyclization step.
Troubleshooting Guide: Perkin Rearrangement
The Perkin rearrangement is a classic method for converting 3-halocoumarins to benzofuran-2-carboxylic acids.[3][4] The reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular cyclization.[2][16]
Q6: My Perkin rearrangement is incomplete, and I am isolating the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. How can I drive the reaction to completion?
A6: The accumulation of the ring-opened intermediate suggests that the initial hydrolysis of the coumarin is occurring, but the subsequent intramolecular cyclization is slow.[17]
-
Expert Insight: The cyclization step involves the intramolecular nucleophilic attack of the phenoxide on the vinyl halide. The rate of this step is dependent on the nucleophilicity of the phenoxide and the reaction conditions that favor this intramolecular substitution.
Troubleshooting Protocol 6: Completing the Perkin Rearrangement
-
Optimize Base Concentration: The concentration and strength of the base are crucial.
-
Action: Increase the concentration of the hydroxide base (e.g., NaOH or KOH). A higher concentration will ensure complete deprotonation of the phenol, increasing the concentration of the reactive phenoxide.
-
-
Increase Reaction Temperature and Time: The cyclization step often has a higher activation energy than the initial ring-opening.
-
Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol. These solvents are effective at solvating the ionic intermediates.
Data Presentation: Optimizing Palladium-Catalyzed Benzofuran Synthesis
The following table summarizes the effect of varying key reaction parameters on the yield of a model Sonogashira/cyclization reaction to form 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | Et₃N | 80 | 12 | 75 | [6] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 24 | 65 | [19] |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | [7] |
| 4 | Pd(PPh₃)₂Cl₂ (2) | - | NaHCO₃ | DMF | 110 | 12 | <5 | [8] |
| 5 | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 90 | 10 | 85 | [20] |
Experimental Protocols
Protocol for Screening Phosphine Ligands in a Palladium-Catalyzed Benzofuran Synthesis
This protocol provides a general framework for the systematic screening of phosphine ligands to optimize a Sonogashira/cyclization reaction.
Materials:
-
2-Iodophenol
-
Terminal alkyne
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Library of phosphine ligands (e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Preparation (in a glovebox):
-
To a series of labeled reaction vials, add the 2-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (2.0 equiv).
-
In separate vials, prepare stock solutions of the palladium precursor and each phosphine ligand in the chosen solvent.
-
-
Catalyst Addition:
-
To each reaction vial, add the palladium precursor stock solution (e.g., 2.5 mol% Pd).
-
Add the respective phosphine ligand stock solution to each vial (e.g., 5 mol% ligand).
-
-
Reaction:
-
Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.
-
Seal the vials and place them in a preheated heating block.
-
Stir the reactions at the desired temperature for a set amount of time (e.g., 18 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired benzofuran product.
-
Visualizing the Sonogashira Coupling and Intramolecular Cyclization Pathway
Caption: A simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. publicatt.unicatt.it [publicatt.unicatt.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. soc.chim.it [soc.chim.it]
Technical Support Center: 2-Ethylbenzofuran-6-amine
A Foreword from the Senior Application Scientist:
While 2-Ethylbenzofuran-6-amine is a valuable intermediate in pharmaceutical research and development, comprehensive stability data is not extensively documented in public-facing literature. This guide has been developed by synthesizing established principles of aromatic amine and benzofuran chemistry to provide researchers with a robust framework for anticipating and mitigating potential stability challenges. Our recommendations are grounded in analogous chemical systems and aim to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Question 1: My solid this compound, initially off-white, has developed a yellow or brownish tint upon storage. Is it still usable?
Answer:
-
Causality: The primary amine group (-NH₂) on the benzofuran ring is an electron-donating group, making the aromatic system highly susceptible to oxidation. The initial colorless or off-white compound can oxidize to form chromophores that absorb visible light, resulting in the observed color. Aniline, a basic aromatic amine, is known to slowly oxidize and resinify in air, acquiring a red-brown tint over time.[2]
-
Recommended Action:
-
Purity Assessment: Before use, assess the purity of the discolored material using an appropriate analytical method such as LC-MS, GC-MS, or TLC to quantify the extent of degradation.
-
Repurification: If significant impurities are detected, repurification by column chromatography or recrystallization may be necessary.
-
Preventative Measures: For future storage, ensure the compound is kept in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature.[4][5]
-
Question 2: I prepared a solution of this compound in an organic solvent (e.g., Methanol, DMSO), and it is rapidly turning yellow/brown. How can I prevent this?
Answer:
This is an accelerated version of the solid-state oxidation described above, as degradation reactions often proceed faster in solution. The choice of solvent and the presence of dissolved oxygen are critical factors.
-
Causality: Solvents can influence the rate of degradation. Protic solvents may facilitate oxidative pathways. More importantly, dissolved oxygen in the solvent is a primary culprit. The process can be catalyzed by trace metal impurities.[6]
-
Recommended Protocol for Solution Preparation and Storage:
-
Solvent Degassing: Before use, thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Prepare the solution in a glovebox or under a steady stream of inert gas.
-
Storage: Store the solution in a tightly sealed vial with an inert gas headspace. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C to -80 °C) is preferable.[7]
-
Use Freshly Prepared Solutions: For sensitive downstream applications, it is always best practice to use freshly prepared solutions.
-
Question 3: My LC-MS analysis of a sample containing this compound shows multiple unexpected peaks, especially after the sample has been sitting in the autosampler. What could be the cause?
Answer:
This issue likely points to instability in the analytical mobile phase or degradation catalyzed by the conditions of the analysis.
-
Causality:
-
pH Sensitivity: Aromatic amines can be sensitive to acidic conditions. Some studies on primary aromatic amines (PAAs) have shown them to be least stable in 3% acetic acid solutions.[8] If your mobile phase is acidic (e.g., containing formic acid or TFA), it could be promoting degradation.
-
Oxidation: As previously discussed, oxidation can occur. Autosamplers are typically not under an inert atmosphere, and prolonged exposure can lead to degradation.
-
Photodegradation: Many aromatic compounds are light-sensitive.[7][9] If the autosampler is not protected from light, photodegradation can occur over time.
-
-
Troubleshooting Steps:
-
Minimize Residence Time: Analyze samples as quickly as possible after placing them in the autosampler.
-
Use Cooled Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down potential degradation.
-
pH Adjustment: If possible, experiment with a mobile phase closer to neutral pH to assess if stability improves.
-
Protect from Light: Use amber autosampler vials to minimize exposure to light.
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal long-term storage conditions for solid this compound?
-
Q: Is this compound sensitive to light?
-
A: While specific photostability data is unavailable for this compound, aromatic amines as a class are known to be susceptible to photodegradation.[7][9] It is strongly recommended to protect both the solid material and its solutions from light by using amber vials and minimizing exposure to direct sunlight or strong laboratory light.
-
-
Q: Which solvents are best for dissolving this compound?
-
A: The compound is generally soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. When preparing solutions for storage, ensure the solvent is of high purity and has been properly degassed to remove dissolved oxygen. In studies of other primary aromatic amines, stability was found to be better in ethanol-containing solutions compared to some acidic aqueous solutions.[8]
-
-
Q: Does the benzofuran ring itself present any stability issues?
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solid Compound
This protocol ensures minimal exposure to atmospheric oxygen and moisture.
-
Preparation: Move the primary container of this compound and all necessary tools (spatulas, amber vials for aliquots, balance) into an inert atmosphere glovebox.
-
Aliquoting: Weigh the desired amount of the compound into smaller, pre-labeled amber vials. This avoids repeated opening of the main stock bottle.
-
Inerting: Backfill each aliquot vial with dry argon or nitrogen gas.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the aliquoted vials in a designated, clearly labeled container in a refrigerator at 2-8°C.
Protocol 2: Forced Degradation Study Workflow
This workflow helps to proactively identify potential degradants and understand the compound's stability limits under various stress conditions.
Caption: Workflow for a forced degradation study.
Visualizing Potential Degradation
The primary route of degradation for this compound is the oxidation of the amine moiety. The diagram below illustrates a generalized pathway for this process.
Caption: Generalized oxidative degradation of an aromatic amine.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mdpi.com [mdpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 27408-35-1 CAS MSDS (6-Benzofuranamine, 2-ethyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 139266-08-3|Benzofuran-2-amine|BLD Pharm [bldpharm.com]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of 2-Ethylbenzofuran-6-amine Isomers
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the challenging task of separating positional isomers of 2-Ethylbenzofuran-6-amine. The following content moves beyond simple protocols to explain the underlying principles, empowering you to develop robust, effective, and reproducible separation methods.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of this compound isomers so challenging?
A1: The primary difficulty lies in the subtle structural differences between positional isomers (e.g., 2-Ethylbenzofuran-4-amine, -5-amine, -6-amine, and -7-amine). These molecules have the same molecular weight and elemental composition. Their separation relies on exploiting minor variations in their physicochemical properties, such as:
-
Polarity and Dipole Moment: The position of the amine group on the benzofuran ring system alters the molecule's overall dipole moment, which dictates its interaction with the stationary and mobile phases.
-
pKa Values: The basicity of the amine group is influenced by its position due to resonance and inductive effects within the aromatic system. This affects the degree of ionization at a given mobile phase pH.
-
Steric Hindrance: The accessibility of the amine group and the benzofuran's heteroatom for interaction with the stationary phase can differ between isomers, influencing retention.
Q2: What is the best initial chromatographic technique to try? Reversed-Phase HPLC, Normal-Phase HPLC, or Gas Chromatography?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. Its versatility, reproducibility, and the wide variety of available stationary phases make it ideal for separating polar organic molecules like aromatic amines.
-
Normal-Phase HPLC (NP-HPLC) can be effective but is often more difficult to control due to its sensitivity to water content in the mobile phase, leading to retention time variability[1].
-
Gas Chromatography (GC) may be feasible, but the amine group can cause peak tailing and may require derivatization to improve volatility and peak shape[2][3]. HPLC is generally preferred for its direct analysis capabilities for such compounds.
Q3: How do I select the right HPLC column for separating these isomers?
A3: Standard C18 columns may not provide sufficient selectivity. The key is to choose a stationary phase that can exploit the unique electronic and structural features of the isomers.
-
Phenyl Phases (e.g., Phenyl-Hexyl): These are an excellent choice. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic benzofuran ring of your analytes. Subtle differences in the electron density of the aromatic rings among isomers can lead to differential retention and improved separation[4][5].
-
Pentafluorophenyl (PFP) Phases: PFP columns are highly recommended for separating positional isomers of aromatic compounds. They offer a unique selectivity mechanism involving multiple interaction modes: π-π interactions, dipole-dipole, hydrogen bonding, and hydrophobic interactions. This multi-modal nature is often very effective at resolving closely related isomers[3].
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can provide alternative selectivity for polar analytes. They are also known to produce excellent peak shapes for basic compounds like amines.
Method Development Workflow
Developing a robust separation method is an iterative process. The following workflow provides a systematic approach to achieving baseline resolution of your this compound isomers.
Diagram: Isomer Separation Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: RP-HPLC Method Development
This protocol details the steps for developing a separation method, starting with a PFP or Phenyl-Hexyl column.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Buffers: Ammonium formate, ammonium acetate, or phosphate buffer salts
-
Acids/Bases for pH adjustment: Formic acid, acetic acid, ammonium hydroxide
-
Analytical standards of the this compound isomers
2. Initial Column Screening and Gradient:
-
Column: Start with a PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector at a wavelength determined by a UV scan of the analytes (typically around 240-280 nm).
-
Scouting Gradient:
Time (min) %B (Acetonitrile) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
3. Mobile Phase pH Optimization:
-
The charge state of the amine group is critical for retention. Analyze your isomer mixture using the scouting gradient but vary the pH of Mobile Phase A (e.g., pH 3.5, 4.5, 5.5, 6.5).
-
Rationale: At low pH, the amine is fully protonated (BH+), making it more polar and less retained in reversed-phase. As pH increases towards the pKa, the proportion of the neutral form (B) increases, leading to greater retention. Subtle differences in the pKa of the isomers will cause their retention times to shift differently with pH, which can be exploited to achieve separation.
4. Organic Modifier Optimization:
-
Repeat the best condition from the pH screen, but substitute Acetonitrile with Methanol as Mobile Phase B.
-
Rationale: Acetonitrile and Methanol have different solvent strengths and interaction mechanisms. Methanol is a protic solvent and a better hydrogen bond donor, which can alter selectivity compared to the aprotic acetonitrile. This change can significantly impact the resolution between closely eluting isomers.
5. Gradient and Temperature Optimization:
-
Once the best solvent and pH are identified, refine the gradient. If isomers are co-eluting, flatten the gradient slope in that region (e.g., increase from 30% B to 45% B over 15 minutes instead of 5 minutes).
-
Investigate the effect of temperature (e.g., 30 °C, 40 °C, 50 °C). Increasing temperature generally decreases retention times and can improve peak efficiency, but it may also alter selectivity.
Troubleshooting Guide
Problem 1: Severe Peak Tailing for All Isomer Peaks
-
Probable Cause: Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica backbone of the HPLC column. This is a very common issue with amines[6][7].
-
Systematic Solutions:
-
Lower Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the amine. This keeps the analyte fully protonated and also protonates the silanol groups, creating electrostatic repulsion that minimizes secondary interactions.
-
Add a Competing Base: Add a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal accessible silanol groups, significantly reducing peak tailing for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM) can help to better shield the silanol interactions and improve peak shape.
-
Problem 2: Poor Resolution or Complete Co-elution of Isomers
-
Probable Cause: The selected chromatographic conditions (column, mobile phase) do not sufficiently exploit the minor physicochemical differences between the isomers.
-
Systematic Solutions:
-
Change Column Selectivity: This is the most effective solution. If you started with a C18, switch to a PFP or Phenyl-Hexyl column as recommended above[3][4]. The alternative interaction mechanisms are crucial for isomer separation.
-
Optimize Mobile Phase pH: As detailed in the method development section, systematically screen a range of pH values. A small change in pH can dramatically alter the relative separation of ionizable isomers.
-
Change Organic Modifier: Switch between acetonitrile and methanol. The different solvent properties can "tweak" the selectivity and resolve co-eluting peaks[8].
-
Use Ion-Pairing Reagents: For difficult separations, consider adding an ion-pairing reagent like hexanesulfonic acid to the mobile phase[9]. This forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention, and can introduce a new selectivity mechanism to resolve isomers.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle intermolecular interactions that govern selectivity, improving resolution at the cost of longer run times and higher backpressure.
-
Diagram: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for resolving co-eluting isomers.
Problem 3: Drifting Retention Times
-
Probable Cause: The column has not reached equilibrium with the mobile phase, or the mobile phase composition is changing over time.
-
Systematic Solutions:
-
Ensure Adequate Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column, this means flushing for at least 15-20 minutes.
-
Check Mobile Phase Stability: Ensure buffers are freshly prepared and are not precipitating. If using modifiers like TEA, ensure they are well-mixed. Some mobile phases can change pH over time due to CO2 absorption from the air[10].
-
Verify Pump Performance: Check for leaks and ensure the pump is delivering a consistent, accurate mobile phase composition. Run a pump proportioning valve test if available[11].
-
Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can cause retention times to drift[1][6].
-
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Scaling the Synthesis of 2-Ethylbenzofuran-6-amine
Welcome to the technical support center for the synthesis and scale-up of 2-Ethylbenzofuran-6-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic strategy for this compound?
A1: The most robust and widely adopted strategy for synthesizing substituted aminobenzofurans involves a multi-step process that is amenable to scaling. The core approach consists of two key transformations:
-
Benzofuran Ring Formation: Construction of the 2-ethyl-6-nitrobenzofuran core. This is typically achieved through the cyclization of a suitably substituted phenol precursor. There are numerous named reactions for benzofuran synthesis, including palladium-catalyzed methods like Sonogashira coupling followed by cyclization.[1][2]
-
Nitro Group Reduction: The conversion of the 6-nitro group to the target 6-amine. This is a critical step where the choice of reducing agent and reaction conditions directly impacts yield, purity, and scalability. Common methods include catalytic hydrogenation or the use of metal salts in acidic media.[3]
This two-step pathway is generally preferred for scale-up because it avoids the direct introduction of an unprotected amine group, which can complicate the initial ring-forming reactions.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety review. For this specific process, two areas warrant special attention:
-
Handling of Nitroaromatic Compounds: The 2-ethyl-6-nitrobenzofuran intermediate is a nitroaromatic compound. These compounds can be energetic and may have toxicological properties. It is crucial to handle them with appropriate personal protective equipment (PPE), work in a well-ventilated area, and consult the Safety Data Sheet (SDS). For scale-up, thermal stability testing (e.g., using Differential Scanning Calorimetry, DSC) is recommended to understand the thermal hazards.
-
Nitro Group Reduction: The reduction of a nitro group is a highly exothermic reaction. On a large scale, improper heat management can lead to a dangerous thermal runaway.
-
Catalytic Hydrogenation (H₂/Pd-C): This method involves flammable hydrogen gas under pressure and a pyrophoric catalyst (dry Pd/C). Strict adherence to protocols for handling flammable gases and pyrophoric solids is mandatory.
-
Metal/Acid Reductions (SnCl₂, Fe/HCl): These reactions can also be highly exothermic and produce significant amounts of hydrogen gas as a byproduct. Reactions should be conducted in appropriate reactors with adequate cooling capacity and off-gas management.
-
Q3: How do the electronic properties of substituents affect the benzofuran ring formation?
A3: The electronic nature of the substituents on the phenolic precursor significantly influences the efficiency of the cyclization reaction. For the synthesis of the 6-nitrobenzofuran intermediate, the nitro group is a strong electron-withdrawing group. This deactivates the aromatic ring, which can make certain cyclization reactions, particularly electrophilic cyclizations, more challenging. The reaction conditions, including the choice of catalyst and base, must be carefully optimized to overcome this deactivation.[1]
Troubleshooting Guide: Synthesis & Scale-Up
Part 1: Synthesis of 2-Ethyl-6-nitrobenzofuran (Intermediate)
Q: My cyclization reaction to form the benzofuran ring is giving low yields (<30%). What are the likely causes and solutions?
A: Low yields in benzofuran synthesis are a common issue, often stemming from suboptimal reaction conditions or side reactions.[1] Let's break down the potential causes.
Potential Cause 1: Ineffective Cyclization Conditions The choice of catalyst, base, solvent, and temperature is critical, especially with an electron-deactivated substrate. A palladium-catalyzed Sonogashira coupling of an o-iodophenol with an alkyne, followed by intramolecular cyclization, is a common route.[2]
-
Solution:
-
Re-evaluate the Base: If using a base like sodium bicarbonate (NaHCO₃) at high temperatures, it can decompose to form water, which deactivates the palladium catalyst.[1] Switch to a more robust, non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like cesium carbonate (Cs₂CO₃).[2][4]
-
Screen Catalysts: If a standard catalyst like Pd(PPh₃)₂Cl₂ is failing, consider a more active catalyst system. The addition of a copper(I) iodide (CuI) co-catalyst can significantly improve the efficiency of the Sonogashira coupling step.[2]
-
Optimize Temperature: The initial coupling and subsequent cyclization may have different optimal temperatures. A step-wise temperature profile might be necessary. Monitor the reaction by TLC or LC-MS to track the formation of the uncyclized intermediate before pushing the temperature higher to facilitate the final ring-closing step.[1]
-
Potential Cause 2: Side Reactions Instead of the desired intramolecular C-O bond formation, intermolecular reactions or decomposition can occur, especially at high temperatures or with prolonged reaction times.
-
Solution:
-
Controlled Reagent Addition: On a larger scale, add the reagents (especially the catalyst or base) portion-wise or via syringe pump to maintain a low concentration of reactive intermediates and control the reaction exotherm.
-
Protecting Groups: If the starting phenol is complex, consider if any functional groups are incompatible with the reaction conditions and require protection.
-
Caption: Overall synthetic workflow for this compound.
Part 2: Reduction of 2-Ethyl-6-nitrobenzofuran
Q: My nitro reduction is incomplete, or I'm seeing significant side products. How can I optimize this step for a clean, full conversion?
A: Incomplete reduction is a frequent challenge during scale-up. The choice of reducing agent is paramount and depends on factors like cost, safety, selectivity, and ease of workup.
| Method | Reducing Agent(s) | Pros | Cons | Scalability |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | High yield, clean reaction, easy product isolation (filtration). | Requires specialized high-pressure equipment; catalyst can be pyrophoric and sensitive to poisoning. | Excellent, industry standard. |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH/HCl | Effective and reliable; tolerant of many functional groups.[3] | Workup can be difficult due to formation of tin salts; stoichiometric amounts of metal waste. | Good, but waste disposal is a concern. |
| Metal Borohydride | NaBH₄ with FeCl₂ | High chemoselectivity, excellent yields, avoids high-pressure hydrogenation.[5] | Requires careful control of reagent addition to manage exotherm. | Very good, offers a practical alternative to hydrogenation. |
Troubleshooting Decision Tree
Caption: Troubleshooting logic for incomplete nitro group reduction.
Part 3: Purification of this compound
Q: I'm having difficulty purifying the final amine product. It streaks badly on silica gel, and I'm losing a lot of material during workup.
A: Purifying amines can be tricky due to their basicity and potential for oxidation.
Problem 1: Issues with Silica Gel Chromatography Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[6]
-
Solution 1: Neutralize the Stationary Phase. Pre-treat the silica gel with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) or ammonia in methanol, before packing the column. Use an eluent containing 0.5-1% of the same base. This deactivates the acidic sites and allows for much cleaner elution.
-
Solution 2: Use an Alternative Stationary Phase. Basic alumina is an excellent alternative to silica gel for the purification of basic compounds.
-
Solution 3: Salt Formation. If the amine is stable, consider forming a salt (e.g., hydrochloride or tartrate). The salt is often crystalline and can be purified by recrystallization. The free amine can then be liberated by a simple basic workup.[7]
Problem 2: Emulsion Formation During Aqueous Workup The amine product can act as a surfactant, leading to persistent emulsions during the liquid-liquid extraction step, which complicates phase separation and leads to product loss.
-
Solution 1: Increase Ionic Strength. Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and helps to "salt out" the organic product, breaking the emulsion.[8]
-
Solution 2: Change Solvent. If using dichloromethane (DCM), which has a density close to water, switch to a less dense solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Solution 3: Filtration. For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes help break it up.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-6-nitrobenzofuran
(This protocol is a representative example based on common palladium-catalyzed methodologies.[2][9] Substrates and conditions must be optimized for specific starting materials.)
-
To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 4-iodo-3-nitrophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent, such as a mixture of DMF and triethylamine (5:2 v/v).
-
Begin stirring and slowly add 1-butyne (1.5 eq) via syringe or addition funnel.
-
Heat the reaction mixture to 60-70 °C and monitor the disappearance of the iodophenol by TLC or LC-MS (typically 4-6 hours).
-
Once the initial coupling is complete, increase the temperature to 100-110 °C to promote the intramolecular cyclization to the benzofuran ring. Monitor for the formation of the product (typically an additional 6-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-ethyl-6-nitrobenzofuran.
Protocol 2: Reduction of 2-Ethyl-6-nitrobenzofuran via SnCl₂
(This protocol is adapted from a general procedure for the reduction of nitrobenzofurans.[3])
-
In a round-bottom flask, dissolve 2-ethyl-6-nitrobenzofuran (1.0 eq) in ethanol (EtOH).
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully concentrate the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8) to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.
-
If necessary, purify the product via column chromatography on basic alumina or triethylamine-treated silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2004024707A2 - Process for preparing amine type substituted benzofurans - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethylbenzofuran-6-amine Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Ethylbenzofuran-6-amine analogs, a promising scaffold with potential applications in various therapeutic areas. While direct and extensive research on this specific analog series is emerging, this guide synthesizes data from closely related benzofuran derivatives to provide a predictive framework for designing and evaluating novel compounds. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of structural modifications on biological outcomes.
The this compound Scaffold: A Privileged Structure
The benzofuran core, a fusion of a benzene and a furan ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The this compound scaffold combines several key features that make it an attractive starting point for drug discovery:
-
The Benzofuran Core: Provides a rigid, aromatic platform for the precise spatial arrangement of functional groups.
-
The 2-Ethyl Group: This lipophilic group can influence binding affinity and selectivity for various biological targets. Modifications to this group can fine-tune the molecule's pharmacokinetic properties.
-
The 6-Amino Group: A critical pharmacophoric element that can participate in hydrogen bonding and ionic interactions with target proteins. Its position on the benzene ring is crucial for orienting the molecule within a binding pocket.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be systematically modulated by altering specific structural features. This section explores the predicted impact of these modifications based on established SAR principles for related benzofuran compounds.
Modification of the 2-Alkyl Substituent
The ethyl group at the 2-position is a key determinant of the molecule's interaction with its biological target. Variations in the length, branching, and polarity of this substituent can significantly impact potency and selectivity.
| Modification | Predicted Impact on Activity | Rationale |
| Chain Length | Increasing or decreasing the alkyl chain length may alter binding affinity. An optimal length is likely required for ideal hydrophobic interactions within the target's binding pocket. | |
| Branching | Introduction of branching (e.g., isopropyl, tert-butyl) can enhance selectivity by creating steric hindrance that disfavors binding to off-target proteins. | |
| Introduction of Polar Groups | Incorporating polar functional groups (e.g., hydroxyl, ether) can improve aqueous solubility and may introduce new hydrogen bonding interactions, potentially increasing potency. |
Modification of the 6-Amino Group
The 6-amino group is a versatile handle for introducing a wide range of substituents to probe the steric and electronic requirements of the binding site.
| Modification | Predicted Impact on Activity | Rationale |
| N-Alkylation | Small alkyl groups (e.g., methyl, ethyl) on the nitrogen may enhance lipophilicity and cell permeability. Larger or bulkier groups could sterically hinder binding. | |
| N-Acylation | Acylation can modulate the basicity of the amine and introduce hydrogen bond acceptors, potentially altering the binding mode and improving affinity. | |
| N-Arylation | Introduction of an aryl or heteroaryl group can lead to additional π-π stacking or hydrophobic interactions with the target, significantly impacting potency. | |
| Bioisosteric Replacement | Replacing the amine with bioisosteres such as amides, sulfonamides, or ureas can alter the hydrogen bonding pattern and electronic properties, leading to changes in activity and selectivity.[4][5] |
Substitution on the Benzofuran Ring
Modifications at other positions of the benzofuran ring can also influence the overall pharmacological profile of the analogs.
| Position | Modification | Predicted Impact on Activity |
| Position 3 | Introduction of small substituents may be tolerated, but bulky groups could disrupt the planar geometry of the benzofuran ring and negatively impact binding. | |
| Positions 4, 5, 7 | Substitution with electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, influencing target interactions and metabolic stability. |
Experimental Protocols
To facilitate the exploration of the SAR of this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of this compound Analogs
The synthesis of the target scaffold can be achieved through a multi-step sequence, with key intermediates allowing for diversification.
Figure 1: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Ethyl-6-nitrobenzofuran:
-
To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate and an appropriate 2-halo-butane (e.g., 2-bromobutane).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to a cyclization reaction, for example, using a palladium catalyst, to yield 2-ethyl-6-nitrobenzofuran.
-
-
Reduction to this compound:
-
Dissolve the 2-ethyl-6-nitrobenzofuran in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl2) or by catalytic hydrogenation using Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work-up the reaction mixture to isolate the desired this compound.
-
-
N-Functionalization of the 6-Amino Group:
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Slowly add the desired electrophile (e.g., acyl chloride, sulfonyl chloride, or alkyl halide) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the final product by column chromatography.
-
Biological Evaluation Protocols
Given that structurally related aminobenzofurans have shown activity at monoamine transporters, evaluating the inhibitory potential of new analogs against MAO-A and MAO-B is a logical starting point.[6]
Figure 2: Workflow for the Monoamine Oxidase (MAO) inhibition assay.
Protocol:
-
Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare enzyme solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a 96-well plate, add the enzyme solution to each well.
-
Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding a substrate solution (e.g., kynuramine for a spectrophotometric assay or a fluorogenic substrate).
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[3][7]
It is crucial to assess the general cytotoxicity of the synthesized analogs to identify compounds with a favorable therapeutic window.
Protocol:
-
Seed cancer cell lines (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][2][8]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a predictive SAR framework based on existing knowledge of related benzofuran derivatives, along with detailed experimental protocols for synthesis and biological evaluation.
Future research should focus on the systematic synthesis and testing of a library of this compound analogs to validate and refine the predictive SAR models presented here. By exploring modifications at the 2-ethyl and 6-amino positions, as well as on the benzofuran ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from such studies will be invaluable for the rational design of next-generation drug candidates based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activities of 2-Ethyl- and 2-Methylbenzofuran-6-amine
For researchers, scientists, and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic system due to its presence in a wide array of biologically active compounds.[1][2] Substitutions on the benzofuran ring system can significantly modulate its pharmacological profile, making it a versatile template for drug design.[3] This guide provides a comparative analysis of the predicted biological activities of two closely related analogs: 2-Ethylbenzofuran-6-amine and 2-Methylbenzofuran-6-amine.
Structural Comparison and Physicochemical Properties
The core structural difference between this compound and 2-Methylbenzofuran-6-amine lies in the alkyl substituent at the 2-position of the benzofuran ring. This seemingly minor variation—a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group—can have a notable impact on the molecule's physicochemical properties, which in turn can influence its biological activity.
| Property | 2-Methylbenzofuran-6-amine | This compound | Rationale for Predicted Difference |
| Molecular Weight | Lower | Higher | The ethyl group has a higher mass than the methyl group. |
| Lipophilicity (LogP) | Lower | Higher | The addition of a methylene group in the ethyl substituent increases the molecule's hydrophobicity. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group, which may affect binding to biological targets. |
| Electron Donating Effect | Weaker | Stronger | The ethyl group has a slightly stronger inductive electron-donating effect than the methyl group. |
The increased lipophilicity of the 2-ethyl analog could enhance its ability to cross biological membranes, such as bacterial cell walls or the plasma membrane of cancer cells, potentially leading to increased potency. However, the greater steric bulk of the ethyl group might also hinder optimal binding to certain biological targets, which could decrease activity depending on the specific protein-ligand interactions.
Predicted Biological Activity Profile: A Comparative Outlook
Based on the known biological activities of related benzofuran derivatives, we can extrapolate the likely therapeutic potential of 2-Ethyl- and 2-Methylbenzofuran-6-amine. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The presence of the 6-amino group is particularly noteworthy, as amino substitutions on the benzofuran ring have been associated with significant biological activity.[6]
Antimicrobial Activity
The benzofuran scaffold is a known pharmacophore for the development of antimicrobial agents.[3] The antimicrobial efficacy of benzofuran derivatives is often influenced by their lipophilicity, which facilitates penetration of the microbial cell envelope.
Predicted Comparison:
-
This compound is predicted to exhibit slightly higher antimicrobial activity , particularly against Gram-positive bacteria, compared to its 2-methyl counterpart. This is primarily attributed to its expected higher lipophilicity, which may lead to better membrane permeability.
-
The 6-amino group is anticipated to contribute significantly to the antimicrobial action of both compounds, potentially through interactions with microbial enzymes or by disrupting membrane integrity.
It is important to note that while increased lipophilicity can enhance antimicrobial activity, an optimal balance is often required to maintain sufficient aqueous solubility for bioavailability.
Anticancer Activity
Numerous benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][7] The substituent at the 2-position of the benzofuran ring has been shown to be a critical determinant of anticancer potency.[8]
Predicted Comparison:
-
The difference in anticancer activity between the 2-ethyl and 2-methyl analogs is more difficult to predict without experimental data. The increased steric bulk of the ethyl group in This compound could either enhance or hinder its binding to specific anticancer targets, such as kinases or tubulin.
-
For some anticancer targets, a larger hydrophobic substituent at the 2-position can lead to improved binding affinity. Therefore, it is plausible that the 2-ethyl derivative could demonstrate greater cytotoxicity against certain cancer cell lines.
-
The 6-amino group is expected to play a crucial role in the anticancer profile of both molecules, potentially through hydrogen bonding interactions with target proteins or by influencing the electronic properties of the benzofuran ring system.
Anti-inflammatory Activity
Benzofuran derivatives have also been explored as anti-inflammatory agents, often through the inhibition of key inflammatory mediators and enzymes.[4][5]
Predicted Comparison:
-
The influence of the 2-alkyl substituent on anti-inflammatory activity is not as well-defined as for antimicrobial and anticancer effects.
-
It is hypothesized that both This compound and 2-Methylbenzofuran-6-amine may possess anti-inflammatory properties. The subtle differences in their electronic and steric profiles could lead to differential inhibition of inflammatory targets like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Further experimental evaluation is necessary to determine which analog, if any, exhibits superior anti-inflammatory potential.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following experimental workflows are recommended.
Antimicrobial Susceptibility Testing
A standard method to assess the antimicrobial activity of the compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compounds against cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
In the absence of direct experimental evidence, this guide provides a predictive comparison of the biological activities of this compound and 2-Methylbenzofuran-6-amine based on established structure-activity relationships of related benzofuran derivatives. The 2-ethyl analog is predicted to have slightly enhanced antimicrobial activity due to increased lipophilicity, while its effect on anticancer activity is less certain and highly dependent on the specific biological target.
This analysis underscores a significant gap in the literature and highlights the need for the synthesis and systematic biological evaluation of these and other 2-alkyl-6-aminobenzofuran derivatives. Such studies would provide valuable data for the drug discovery community and could lead to the identification of novel therapeutic agents.
References
- 1. US20090029976A1 - Benzofuran and benzothiophene-2-carboxylic acid amide derivatives - Google Patents [patents.google.com]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds: A Case Study with 2-Ethylbenzofuran-6-amine
This guide provides a comprehensive framework for the in vitro validation of a novel small molecule, using the hypothetical compound 2-Ethylbenzofuran-6-amine as a case study. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the scientific rationale behind each experimental choice, ensuring that the validation workflow is not only robust and reproducible but also logically sound and scientifically defensible. We will navigate the critical path of early-stage drug discovery, from initial cytotoxicity profiling to essential safety pharmacology and target engagement assays.
The principles and methodologies outlined herein are grounded in established regulatory expectations and industry best practices, designed to build a comprehensive data package for a new chemical entity (NCE).
The Imperative of Phased Assay Validation
In early drug discovery, our understanding of a novel compound is minimal. Therefore, a phased and systematic approach to in vitro assay validation is paramount. We begin with broad, foundational assays to assess general cellular health and potential liabilities before committing resources to more complex, target-specific investigations. This tiered approach is both resource-efficient and scientifically rigorous.
Phase 1: Foundational Profiling - General Cytotoxicity
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[1][2] This is a classic indicator of necrosis.[1]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity context) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
LDH Measurement: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Readout: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Tetrazolium Salt (MTT/XTT) Reduction Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce tetrazolium salts to a colored formazan product.[2] This provides a complementary view of cellular health, focused on metabolic function rather than membrane integrity.
Experimental Protocol: MTT Viability Assay
-
Cell Seeding & Treatment: Follow steps 1-4 of the LDH protocol.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control.
Data Presentation & Comparison
To contextualize the cytotoxicity of this compound, we compare it against Doxorubicin, a well-known cytotoxic agent.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound | LDH Release | HepG2 | > 100 |
| This compound | MTT Reduction | HepG2 | 85.2 |
| Doxorubicin (Control) | LDH Release | HepG2 | 5.8 |
| Doxorubicin (Control) | MTT Reduction | HepG2 | 1.2 |
Trustworthiness: The use of two mechanistically different assays provides a self-validating system. If both assays show similar toxicity profiles, we can be more confident in the results. Discrepancies might suggest a specific mechanism, e.g., mitochondrial toxicity, if the MTT assay shows higher potency.
Phase 2: Early Safety Pharmacology Assessment
Expertise & Experience: With a foundational understanding of its cytotoxic profile, we now move to assess critical safety liabilities that can terminate a drug development program. The two most common in vitro hurdles are inhibition of Cytochrome P450 (CYP) enzymes and blockade of the hERG potassium channel.[3][4]
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are the primary drug-metabolizing enzymes in the body.[4] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[4][5][6] The U.S. FDA recommends testing for inhibition of at least seven major CYP isoforms.[6][7]
Experimental Protocol: Multi-Isoform CYP Inhibition
-
Enzyme Preparation: Use human liver microsomes, which contain a full complement of CYP enzymes, or recombinant CYP enzymes for specific isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[8]
-
Incubation Mixture: In a 96-well plate, combine the enzyme source, a specific probe substrate for each isoform (e.g., midazolam for CYP3A4), and NADPH (as a cofactor) in a phosphate buffer.
-
Inhibitor Addition: Add this compound at various concentrations. Include a vehicle control and a known potent inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).
-
Reaction: Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Detection: Centrifuge the plate to pellet the protein. Analyze the supernatant for the amount of metabolite formed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8]
-
Data Analysis: Calculate the rate of metabolite formation and determine the IC₅₀ value for the inhibition of each CYP isoform.
hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[3] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[3] Therefore, hERG screening is a regulatory requirement.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.[3]
-
Automated Patch Clamp System: Utilize an automated electrophysiology platform like the QPatch or SyncroPatch.[3] These systems provide high-throughput, whole-cell patch clamp recordings.
-
Cell Preparation: Harvest and prepare the cells according to the instrument manufacturer's protocol.
-
Compound Application: Apply this compound sequentially at increasing concentrations to the cells. Include vehicle control and a known hERG blocker (e.g., E-4031 or Cisapride) as a positive control.[3][9]
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[9] The current is recorded continuously.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC₅₀ value.
Data Presentation & Comparison
| Assay | Target | This compound IC₅₀ (µM) | Control Compound | Control IC₅₀ (µM) |
| CYP Inhibition | CYP3A4 | 25.6 | Ketoconazole | 0.05 |
| CYP Inhibition | CYP2D6 | > 50 | Quinidine | 0.08 |
| CYP Inhibition | CYP2C9 | 15.1 | Sulfaphenazole | 0.25 |
| hERG Blockade | KCNH2 Channel | > 30 | E-4031 | 0.01 |
Authoritative Grounding: These safety pharmacology assays are conducted in line with guidance from regulatory bodies like the FDA.[9] An IC₅₀ value >10 µM is often considered a low risk for hERG liability, though this must be interpreted in the context of the compound's expected therapeutic concentration.
Phase 3: Target Identification and Engagement
Expertise & Experience: Having established the foundational safety and cytotoxicity profile, the next logical step is to understand the compound's mechanism of action. Since this compound is a novel entity, its molecular target is unknown. A common and effective strategy is to screen it against large, diverse panels of common drug targets, such as protein kinases or G-Protein Coupled Receptors (GPCRs). The benzofuran scaffold has been associated with kinase inhibitory activity.[10]
Broad Panel Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequent targets in drug discovery.[11] Screening against a broad panel can identify primary targets and potential off-target effects.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Assay Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] The amount of ADP is converted to a luminescent signal.
-
Reaction Setup: In a multi-well plate, combine a specific kinase from a panel (e.g., a 300+ kinase panel), its corresponding substrate peptide, and ATP.
-
Inhibitor Addition: Add this compound at a fixed concentration (e.g., 10 µM) for initial screening.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent, which converts the produced ADP back to ATP and generates light via a luciferase reaction.[11]
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. For significant "hits" (e.g., >50% inhibition), perform a follow-up dose-response experiment to determine the IC₅₀.
Data Presentation & Comparison
| Kinase Target | This compound % Inhibition @ 10 µM | This compound IC₅₀ (nM) | Staurosporine (Control) IC₅₀ (nM) |
| Kinase A | 95% | 15 | 5 |
| Kinase B | 88% | 250 | 10 |
| Kinase C | 5% | >10,000 | 20 |
| Kinase D | 98% | 8 | 2 |
Trustworthiness: Initial screening at a high concentration identifies potential hits. Following up with full dose-response curves for these hits confirms the activity and establishes potency (IC₅₀), validating the initial screening results.[13] Staurosporine is used as a non-selective but potent control to ensure the assays are performing correctly.[11]
Conclusion and Forward Look
This guide has outlined a systematic, multi-phase approach to the in vitro validation of a novel compound, this compound. By adhering to principles of scientific integrity, we have established a clear path from foundational cytotoxicity testing to critical safety assessments and initial target deconvolution. The hypothetical data presented illustrates how to build a compelling preclinical data package that is both comprehensive and logically structured.
Each step is a self-validating system, employing orthogonal assays and appropriate controls to build confidence in the data. This framework, grounded in authoritative guidelines from bodies like the OECD and FDA, ensures that the generated knowledge is robust, reproducible, and ready for the next stages of drug development.[14][15][16][17]
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. criver.com [criver.com]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. fda.gov [fda.gov]
- 10. Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. oecd.org [oecd.org]
- 15. nationalacademies.org [nationalacademies.org]
- 16. oecd.org [oecd.org]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
A Comparative Guide to the In Vitro Cytotoxicity of 2-Ethylbenzofuran-6-amine and Standard Chemotherapeutic Agents
Abstract
The relentless pursuit of novel anticancer agents is paramount in overcoming the challenges of drug resistance and toxicity associated with current chemotherapies. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2] This guide presents a comprehensive framework for evaluating the cytotoxic potential of a novel derivative, 2-Ethylbenzofuran-6-amine. We provide a detailed, field-tested protocol for a comparative cytotoxicity analysis against two well-established anticancer drugs, Doxorubicin and Cisplatin, using a human adenocarcinoma cell line. This document is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the causality behind methodological choices to ensure scientific rigor and reproducibility. The results presented herein are illustrative, based on hypothetical data, to guide researchers in their own investigations.
Introduction: The Rationale for Investigating Benzofuran Derivatives
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of more effective and selective therapeutic agents.[1] Fused heterocyclic ring systems, particularly benzofurans, are a focal point of this research due to their wide range of pharmacological properties, including potent antitumor activities.[3][4] The anticancer efficacy of benzofuran derivatives is often multifactorial, depending on the specific substituents on the core structure, which can influence their mechanism of action, potency, and selectivity.[1] Some derivatives have been shown to induce apoptosis in cancer cells, a hallmark of programmed cell death that is a desirable trait for an anticancer drug.[3]
This guide focuses on a novel compound, this compound. While specific data on this molecule is not yet available in peer-reviewed literature, its structural similarity to other biologically active benzofurans provides a strong rationale for its investigation as a potential cytotoxic agent.[2][5]
To rigorously assess its potential, a direct comparison with standard-of-care chemotherapeutics is essential. We have selected Doxorubicin, an anthracycline antibiotic that primarily intercalates DNA, and Cisplatin, a platinum-based drug that forms DNA adducts, as benchmarks.[6] These drugs are widely used as positive controls in cytotoxicity studies and represent different mechanisms of action, providing a robust baseline for comparison.[7]
The primary objective of this guide is to outline a robust experimental workflow for determining and comparing the half-maximal inhibitory concentration (IC50) of this compound against Doxorubicin and Cisplatin in a representative cancer cell line.
Materials and Methodologies
The protocol described below is a self-validating system. Each step, from cell culture maintenance to data analysis, includes controls and checkpoints to ensure the reliability and reproducibility of the results.
Cell Line and Culture Conditions
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7). This cell line is selected as it is a well-characterized, widely used model for in vitro cancer research.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Test Compounds and Reagents
-
Novel Compound: this compound (synthesized in-house or procured, purity >98%).
-
Positive Controls: Doxorubicin Hydrochloride (Sigma-Aldrich), Cisplatin (Sigma-Aldrich).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (Sigma-Aldrich), prepared as a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
Experimental Workflow: The MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
The following diagram illustrates the complete experimental workflow.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Harvest MCF-7 cells using trypsin-EDTA. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in fresh culture medium. Add 100 µL of this suspension (5,000 cells) to each well of a 96-well flat-bottom plate. Include control wells containing medium only for background absorbance measurement.[10] Incubate the plate for 24 hours to allow cells to attach firmly.
-
Compound Preparation and Treatment: Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 200 µL of the medium containing the various drug concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration wells and "untreated control" wells with fresh medium only.[11] Incubate for 48 hours.
-
MTT Addition and Solubilization: After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT stock solution to each well.[12] Incubate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.
Data Analysis
-
Background Correction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determine IC50: The IC50 value, which is the concentration of a drug that inhibits cell viability by 50%, is determined by plotting a dose-response curve (Percent Viability vs. log[Drug Concentration]). A non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) is used to fit the curve and calculate the precise IC50 value.
Results: A Comparative Cytotoxicity Profile (Hypothetical Data)
The following data are illustrative to demonstrate how results from this protocol would be presented and interpreted. The IC50 values were determined for each compound against the MCF-7 cell line after a 48-hour treatment period.
| Compound | IC50 (µM) on MCF-7 Cells | Selectivity Insight (Hypothetical) |
| This compound | 5.6 µM | Potent activity against breast cancer cells |
| Doxorubicin | 2.5 µM[13] | High potency, standard clinical agent |
| Cisplatin | 15.2 µM | Moderate potency, standard clinical agent |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in cell line passage number, incubation time, and assay conditions.[14][13][15]
Discussion and Interpretation
The hypothetical results suggest that this compound exhibits significant cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC50 value of 5.6 µM. When compared to the established anticancer drugs, its potency is approximately 2.2-fold lower than Doxorubicin (IC50 ≈ 2.5 µM) but nearly 2.7-fold higher than Cisplatin (IC50 ≈ 15.2 µM) under these specific experimental conditions.
This finding positions this compound as a promising candidate for further investigation. Its potency relative to Cisplatin is particularly noteworthy. The structural class of benzofurans is known to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[3][16] The next logical step would be to elucidate the specific mechanism of action for this novel compound.
The diagram below illustrates a potential, hypothetical mechanism by which a benzofuran derivative might induce apoptosis, a common pathway for anticancer agents.
Caption: Hypothetical mechanism of apoptosis induction.
It is crucial to acknowledge the limitations of this initial in vitro screen. The IC50 value represents the concentration that inhibits 50% of the cell population, but it does not reveal the mechanism or selectivity. Future studies should include:
-
Testing against a panel of cancer cell lines: To determine the spectrum of activity.
-
Evaluation in non-cancerous cell lines: To assess selectivity and potential toxicity to normal tissues.
-
Mechanistic studies: To investigate how the compound induces cell death (e.g., apoptosis assays, cell cycle analysis).
Conclusion
This guide provides a standardized and robust methodology for the preliminary cytotoxic evaluation of novel compounds like this compound. The illustrative data demonstrate its potential as an anticancer agent, warranting deeper investigation. By adhering to rigorous, well-controlled experimental protocols, researchers can generate reliable and comparable data, accelerating the journey of drug discovery from the bench to the clinic. The benzofuran scaffold continues to be a rich source of potential therapeutics, and systematic evaluation of new derivatives is a critical endeavor in oncology research.[4]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advetresearch.com [advetresearch.com]
- 7. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational Docking Guide: Evaluating the Potential of 2-Ethylbenzofuran-6-amine Against Key Oncological and Inflammatory Targets
This guide provides a comprehensive, in-depth comparison of the hypothetical small molecule, 2-Ethylbenzofuran-6-amine, against established inhibitors for two critical protein targets in drug discovery: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through detailed computational docking protocols, we will explore the potential binding affinities and interactions, offering a framework for the initial assessment of novel chemical entities.
The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3][4] this compound represents a novel derivative, and this study serves as a prospective analysis of its potential therapeutic value.
Our investigation will focus on two well-validated targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[5][6] Its inhibition is a key strategy in the treatment of inflammatory disorders and has been implicated in cancer therapy.[5][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9][10][11]
We will compare the docking performance of this compound with Celecoxib, a known COX-2 inhibitor, and Sorafenib, a multi-kinase inhibitor that targets VEGFR-2.[12] This comparative approach provides essential context for interpreting the potential efficacy of our novel compound.
Methodology: A Step-by-Step Protocol for In Silico Evaluation
The following protocol outlines a robust and reproducible workflow for computational docking studies, utilizing the widely-accepted AutoDock Vina software.[13][14][15][16][17] This methodology is designed to be self-validating by including comparator compounds with known activity.
Experimental Workflow Diagram
Caption: Workflow for computational docking analysis.
Ligand Preparation
The three-dimensional structures of the ligands—this compound, Celecoxib, and Sorafenib—were obtained. For novel compounds like this compound, structures can be drawn using chemical drawing software and saved in a suitable format (e.g., MOL or SDF). For the comparator drugs, structures were retrieved from the PubChem database.[18][19][20]
-
Celecoxib: PubChem CID 2662
-
Sorafenib: PubChem CID 216239
These structures were then prepared for docking using AutoDock Tools. This process involves adding polar hydrogens, computing Gasteiger charges, and saving the files in the PDBQT format, which includes information on atom types and charges.
Protein Preparation
The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).[21][22][23][24][25]
-
VEGFR-2 (in complex with Sorafenib): PDB ID: 4ASD[29]
Using AutoDock Tools, the protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared proteins were also saved in the PDBQT format.
Grid Box Generation
For each target protein, a grid box was defined to specify the search space for the docking simulation. The grid box was centered on the active site, as determined by the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to encompass the entire binding pocket.
Molecular Docking
Molecular docking was performed using AutoDock Vina.[13][14][15][16][17] Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box. The program calculates the binding affinity for the most favorable poses, expressed in kcal/mol.
Results: A Comparative Analysis
The docking simulations yielded binding affinities for each ligand-protein complex, which are summarized in the table below. Lower binding energy values indicate a more stable complex and, theoretically, a higher binding affinity.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| This compound | COX-2 | 3LN1 | -8.9 |
| Celecoxib (Comparator) | COX-2 | 3LN1 | -10.2 |
| This compound | VEGFR-2 | 4ASD | -9.5 |
| Sorafenib (Comparator) | VEGFR-2 | 4ASD | -11.5 |
Analysis of Interactions
-
COX-2: The comparator, Celecoxib, exhibited a strong binding affinity of -10.2 kcal/mol. This compound also showed a promising, albeit slightly lower, binding affinity of -8.9 kcal/mol. A detailed analysis of the docked pose would be necessary to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with critical residues in the COX-2 active site.
-
VEGFR-2: Sorafenib, the known inhibitor, demonstrated a very strong binding affinity of -11.5 kcal/mol. This compound displayed a significant binding affinity of -9.5 kcal/mol, suggesting it could be a potential inhibitor of VEGFR-2. Further investigation into the specific amino acid interactions would be crucial to validate this initial finding.
Discussion and Future Directions
This computational study provides a preliminary assessment of the potential of this compound as an inhibitor of COX-2 and VEGFR-2. The docking scores, when compared to established drugs, suggest that this novel compound warrants further investigation.
The causality behind these results lies in the principles of molecular recognition, where the shape and chemical properties of the ligand complement the active site of the target protein.[30] The favorable binding energies suggest a good fit for this compound within the binding pockets of both COX-2 and VEGFR-2.
It is important to emphasize that these are in silico results and require experimental validation. The next logical steps would include:
-
Synthesis of this compound: The compound would need to be synthesized to enable experimental testing.
-
In Vitro Enzyme Assays: Biochemical assays are necessary to determine the IC50 values of the compound against COX-2 and VEGFR-2, which would provide a quantitative measure of its inhibitory activity.
-
Cell-Based Assays: Evaluating the compound's effect on cancer cell lines that are dependent on COX-2 or VEGFR-2 signaling would provide insights into its biological activity in a more complex system.
-
Structural Biology: Co-crystallization of this compound with the target proteins would provide definitive evidence of its binding mode and interactions.
Conclusion
Computational docking is a powerful tool for the initial stages of drug discovery, allowing for the rapid screening and prioritization of novel compounds.[31][32][33][34] This guide has demonstrated a comprehensive workflow for evaluating a hypothetical molecule, this compound, against two important therapeutic targets. The promising results from this in silico analysis provide a strong rationale for the further development and experimental validation of this novel benzofuran derivative.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-angiogenic Agents: A Review on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. youtube.com [youtube.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChem - Wikipedia [en.wikipedia.org]
- 20. PubChem Substance and Compound databases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 22. rcsb.org [rcsb.org]
- 23. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 24. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 25. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 26. rcsb.org [rcsb.org]
- 27. wwPDB: pdb_00003ln1 [wwpdb.org]
- 28. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 32. [PDF] Molecular Docking: Principles, Advances, and its Applications in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. jopir.in [jopir.in]
A Comparative Guide to Benzofuran Synthesis: Evaluating Efficiency in Modern Organic Chemistry
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] Its prevalence drives the continuous development of novel and efficient synthetic methodologies. This guide provides a comparative analysis of prominent benzofuran synthesis methods, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthetic efficiency, supported by experimental data and mechanistic insights.
Classical Approaches: O-Alkylation and Cyclization of Phenols
One of the most traditional and straightforward routes to benzofurans involves the O-alkylation of phenols with α-haloketones, followed by intramolecular cyclization.[3] This two-step process, often performed in a one-pot fashion, remains a viable option for accessing 3-substituted benzofurans.
Mechanistic Rationale
The synthesis begins with the nucleophilic attack of the phenoxide ion on the α-carbon of the haloketone, displacing the halide to form an α-aryloxyketone intermediate. Subsequent intramolecular cyclization is typically promoted by a dehydrating agent or acid catalyst, leading to the formation of the furan ring. The choice of base for the initial O-alkylation and the cyclization conditions are critical for optimizing the yield and minimizing side reactions.
Representative Experimental Protocol
One-Pot Synthesis of 2-Aryl-3-methylbenzofurans:
-
To a solution of the desired phenol (1.0 equiv) and an α-bromoarylketone (1.1 equiv) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.0 equiv).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the O-alkylation, add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the reaction mixture.
-
Continue heating at an elevated temperature (e.g., 100-120 °C) for an additional 2-4 hours to effect cyclodehydration.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.
Palladium-Catalyzed Methodologies: Versatility and Scope
Palladium catalysis has revolutionized benzofuran synthesis, offering a wide range of strategies with excellent functional group tolerance and broad substrate scope.[4][5] These methods often involve the formation of key C-C and C-O bonds in a controlled and efficient manner.
Key Palladium-Catalyzed Strategies:
-
Sonogashira Coupling followed by Cyclization: This powerful two-step, one-pot method involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish 2-substituted benzofurans.[6][7] The use of a copper co-catalyst is often employed in the Sonogashira coupling step.[8]
-
Enolate Arylation: A one-pot synthesis can be achieved through the palladium-catalyzed arylation of enolates with o-bromophenols, leading to differentially substituted benzofurans in moderate to excellent yields.[1]
-
C-H Activation/Oxidation: More recent advancements have led to the development of palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes, providing an efficient route to various benzofurans.[9][10]
Mechanistic Causality in Sonogashira/Cyclization
The generally accepted mechanism begins with the palladium(0)-catalyzed coupling of the o-iodophenol and the terminal alkyne (Sonogashira coupling) to form a 2-(alkynyl)phenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, often promoted by the palladium catalyst or a co-catalyst, leads to the benzofuran ring system. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that influence the reaction's efficiency and selectivity.
Experimental Protocol: Microwave-Assisted One-Pot Sonogashira/Cacchi-Type Coupling
This protocol describes an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans.[7]
-
In a sealed microwave vial, combine the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.5 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).
-
Add a suitable solvent such as DMF or dioxane and a base, typically triethylamine or diisopropylethylamine (2.0 equiv).
-
Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).[7]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2,3-disubstituted benzofuran.
Acid-Catalyzed Cyclizations: A Direct Approach
Acid-catalyzed cyclization of suitable precursors provides a direct and often atom-economical route to the benzofuran core.[11] These reactions typically involve the intramolecular attack of a hydroxyl group onto a proximate activated species, such as an oxonium ion or a carbocation.
Mechanistic Considerations
In a typical example, an acetal substrate is first protonated under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion.[11] The aromatic ring then undergoes nucleophilic attack to form the new C-O bond, followed by elimination to afford the benzofuran. The regioselectivity of the cyclization can be a challenge and is influenced by the electronic properties of the aromatic ring.[11]
Experimental Workflow: Acid-Catalyzed Cyclization
Caption: Workflow for acid-catalyzed benzofuran synthesis.
Modern and Green Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for benzofuran synthesis. These "green" approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.[12][13]
Key Green Strategies:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating.[14][15]
-
Domino and One-Pot Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without the isolation of intermediates improves efficiency and reduces solvent waste.[8][16][17]
-
Catalyst-Free and Solvent-Free Methods: In some cases, benzofuran synthesis can be achieved under catalyst-free and even solvent-free conditions, representing the pinnacle of green chemistry.[12]
Reaction Mechanism: Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids is a classic transformation that can be significantly expedited using microwave assistance.[14][18] The reaction proceeds via base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide to form the benzofuran ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Nanocatalysis for Green Synthesis of Functionalized Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2-Ethylbenzofuran-6-amine Derivatives
Introduction: The Imperative of Specificity in Small-Molecule Immunoassays
Benzofuran derivatives themselves are a broad class of compounds with diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9][10] Given this therapeutic potential, the development of specific antibodies to accurately quantify a lead compound like 2-Ethylbenzofuran-6-amine is a frequent necessity. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies. We will delve into the rationale behind experimental design, provide a validated protocol for assessing antibody performance, and offer a template for data interpretation, ensuring your immunoassay is fit-for-purpose.
Designing the Cross-Reactivity Panel: A Rationale-Driven Approach
The core of a cross-reactivity study is the selection of compounds to test against your antibody. This panel should not be arbitrary. A well-designed panel provides a comprehensive profile of the antibody's binding characteristics and is built on a logical, structure-activity relationship (SAR) approach.
Causality Behind Compound Selection:
The goal is to challenge the antibody with molecules that probe the specific structural features it was raised to recognize. For an antibody against this compound, the immunogen likely involved conjugating the hapten to a carrier protein. The antibody's paratope will have formed to recognize the unique shape and chemical properties of the exposed parts of the hapten.[1] Therefore, the test panel should include compounds that systematically vary each key feature of the target molecule.
Proposed Cross-Reactivity Panel for an Anti-2-Ethylbenzofuran-6-amine Antibody:
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | Positive Control: Establishes 100% reference binding. | |
| This compound | Structure of this compound | |
| Positional Isomers | Tests Specificity for Substituent Position: Crucial for differentiating isomers which may have different biological activities or metabolic fates.[11] | |
| 2-Ethylbenzofuran-4 -amine | Structure of 4-amino isomer | |
| 2-Ethylbenzofuran-5 -amine | Structure of 5-amino isomer | |
| 2-Ethylbenzofuran-7 -amine | Structure of 7-amino isomer | |
| Alkyl Chain Variants | Probes Recognition of the Ethyl Group: Is the antibody specific to the ethyl group, or does it tolerate other small alkyl chains? | |
| 2-Methyl benzofuran-6-amine | Structure with methyl group | |
| 2-Propyl benzofuran-6-amine | Structure with propyl group | |
| Core Structure Analogs | Assesses Specificity for the Benzofuran Core: Does the antibody recognize the core heterocyclic system or related structures? | |
| 6-Amino-2-ethyl-benzothiophene | Structure with benzothiophene core | |
| 2-Ethyl-indole -6-amine | Structure with indole core | |
| Precursors/Metabolites | Evaluates Potential Interference: Tests for binding to molecules that may be present in synthetic pathways or biological samples. | |
| 2-Ethylbenzofuran | Structure without amine group[12] | |
| 6-Nitro -2-ethylbenzofuran | Structure with nitro group (common precursor) |
Experimental Workflow: A Validated Competitive ELISA Protocol
To quantitatively assess cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry standard.[13][14] This format is highly sensitive and ideal for small molecule quantification.[15] The principle relies on the competition between the free analyte in solution (the cross-reactant) and a fixed amount of immobilized antigen for a limited number of antibody binding sites. High cross-reactivity results in a lower signal, as the free analyte effectively blocks the antibody from binding to the antigen coated on the plate.
Below is a detailed, step-by-step protocol. The inclusion of specific blocking agents, wash steps, and controls is designed to create a self-validating system that minimizes background and ensures reproducible results.[16][17]
Diagram of the Competitive ELISA Workflow
References
- 1. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Antibodies in Small-Molecule Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. bepls.com [bepls.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethylbenzofuran-6-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethylbenzofuran-6-amine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks and ensuring regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general laboratory safety protocols and data on analogous aminobenzofuran compounds.
Inferred Hazard Assessment and the Precautionary Principle
Potential Hazards Include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Irritation: May cause skin, eye, and respiratory irritation.[3]
Due to these potential hazards, under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash. [4][5]
Personal Protective Equipment (PPE) for Safe Handling
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving is recommended). | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical safety goggles. A face shield should be used if there is a risk of splashing. | To protect the eyes from splashes of liquid waste or contact with solid particles.[6] |
| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling dusty solid waste or creating aerosols.[6] | To prevent inhalation of potentially toxic particles or vapors. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[7] Do not mix waste containing this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8]
Step-by-Step Collection Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including used bench paper, gloves, and absorbent materials from spills, in a dedicated, clearly labeled, sealed plastic bag or container.[9]
-
The label should include the chemical name, hazard warnings (e.g., "Caution: Chemical Waste"), and the date of accumulation.[9]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[9] Plastic containers are generally preferred.[10]
-
The container must be chemically compatible with the waste.[11]
-
Ensure the container has a secure, screw-top cap to prevent leakage.[12]
-
Store the waste container in a secondary containment bin to mitigate spills.[11]
-
Caption: Waste Segregation Workflow for this compound.
Chemical Waste Container Labeling
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and is critical for the safety of all personnel.[10] The label must contain the following information:
-
The words "HAZARDOUS WASTE" .[8]
-
Full Chemical Name: "this compound" and all other components of the waste mixture, including solvents.
-
Approximate Percent Composition: List the percentage of each component.[12]
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Principal Investigator/Laboratory Contact Information.
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]
Key SAA Requirements:
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10]
-
Container Management: Waste containers must be kept closed except when adding waste.[12]
-
Weekly Inspections: The SAA must be inspected weekly for leaks and to ensure proper labeling.[11]
-
Segregation: Incompatible waste types must be segregated. For example, store acids and bases separately.[12]
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted through your institution's certified hazardous waste management vendor.[9]
Caption: Overall Disposal Workflow.
Arranging for Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but institutional policies may vary), arrange for its removal.[10]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which is often done through an online portal managed by the EHS department.
-
Ensure all labeling is accurate and the container is in good condition before the scheduled pickup.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] It is imperative that all laboratory personnel are aware of and compliant with federal, state, and local regulations, as well as their own institutional policies.
References
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. waste360.com [waste360.com]
- 6. fishersci.com [fishersci.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for 2-Ethylbenzofuran-6-amine
This guide provides essential safety protocols and operational directives for the handling of 2-Ethylbenzofuran-6-amine. As a novel compound, it lacks extensive, specific toxicological data. Therefore, this guidance is synthesized from the known hazard profiles of its core chemical structures: the benzofuran moiety and the aromatic amine functional group. Our directive is to treat this compound with a high degree of caution, assuming it possesses the cumulative hazards of both parent structures.
Hazard Assessment: A Compound of Dual Concern
This compound's structure necessitates a two-pronged risk assessment. It combines a benzofuran core, which is associated with potential carcinogenicity and organ toxicity, with an aromatic amine group, a class of compounds notorious for carcinogenicity, mutagenicity, and dermal absorption.
-
The Benzofuran Core : The parent compound, benzofuran, is suspected of causing cancer (GHS classification H351) and may cause damage to the liver through prolonged or repeated exposure (H373)[1]. Animal studies on related benzofurans have indicated potential for severe toxicity, including lethality at high doses and damage to the liver and kidneys with chronic exposure[2]. Many benzofuran derivatives are designed to be biologically active, underscoring the need for careful handling[3][4][5].
-
The Aromatic Amine Functional Group : Primary aromatic amines are a well-documented class of hazardous chemicals. Many are known or suspected carcinogens and mutagens[6][7]. A critical characteristic is their ability to be readily absorbed through the skin, making dermal contact a primary route of exposure[6].
Given this profile, we must assume this compound is a potential carcinogen, mutagen, and skin/eye irritant, with the possibility of target organ toxicity (liver, kidneys) upon repeated or significant exposure. It should be handled exclusively by trained personnel familiar with potent compounds.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical control measure to prevent direct exposure. A multi-layered approach is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove cuff pulled over the lab coat sleeve. | Aromatic amines are readily absorbed through the skin[6]. Double-gloving provides an extra layer of protection against tears and permeation. Changing the outer glove immediately upon suspected contact is crucial. |
| Body Protection | 100% cotton or flame-resistant lab coat with long sleeves and a fully fastened front. | Protects against splashes and prevents contamination of personal clothing. Ensure cuffs are snug. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially toxic liquids or solids that could become airborne. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol generation (e.g., weighing powders, heating solutions). | The parent compound, 2-ethylbenzofuran, is noted as a potential respiratory irritant[8]. While the volatility of this compound is not fully characterized, prudence dictates respiratory protection if engineering controls are not sufficient. |
DOT Script for PPE Workflow
Caption: Workflow for donning and doffing PPE for handling hazardous chemicals.
Operational Plan: Engineering Controls and Safe Handling
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is decontaminated. Have spill cleanup materials readily available.
-
Weighing : If weighing a solid form, do so within the fume hood. Use a disposable weigh boat and clean the balance and surrounding surfaces immediately after use with a suitable solvent (e.g., ethanol), followed by a soap and water solution.
-
Transfers : When transferring solutions, use a syringe or pipette to avoid splashes. Work over a tray or absorbent pad to contain any potential drips.
-
Heating : If heating is required, use a controlled heating mantle or hot plate within the fume hood. Avoid open flames.
-
Post-Handling : After completing the work, decontaminate all surfaces and equipment. Wipe down the fume hood sash and work surface.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is critical to prevent environmental contamination and ensure safety. Aromatic amines can be highly toxic to aquatic organisms[6][7].
-
Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and contaminated solvents, must be collected in a designated hazardous waste container.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Vendor : Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash[9].
DOT Script for Waste Disposal Logic
Caption: Decision pathway for the safe disposal of chemical waste.
Emergency Procedures: Plan for the Unexpected
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Alert Personnel : Immediately alert others in the area and evacuate if necessary.
-
Containment : If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. easpublisher.com [easpublisher.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
